N-Phenyl-3-(trifluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCRAVDPIMWFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143616 | |
| Record name | Benzenamine, N-phenyl-3-(trifluoromethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-23-5 | |
| Record name | N-Phenyl-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 101-23-5 | |
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| Record name | Benzenamine, N-phenyl-3-(trifluoromethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(TRIFLUOROMETHYL)-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5XF8B8FGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Mechanism of N-Phenyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to N-Phenyl-3-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details the experimental protocols and underlying reaction mechanisms for three core synthetic strategies: Buchwald-Hartwig amination, Ullmann condensation, and nucleophilic aromatic substitution (SNAr).
Introduction
This compound is a substituted diphenylamine derivative. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This guide offers a comparative analysis of the most common methods for its synthesis, providing researchers with the necessary information to select the most appropriate route for their specific application.
Comparative Synthesis Data
The following tables summarize quantitative data for the different synthetic approaches to this compound, allowing for easy comparison of reaction conditions and yields.
Table 1: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95[1] |
| 2 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 91[1] |
| 3 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 88[1] |
| 4 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 78[1] |
| 5 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 85[1] |
Table 2: Ullmann Condensation Conditions and Yields (Representative)
| Entry | Aryl Halide | Amine | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodobenzotrifluoride | Aniline | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2.0) | DMSO | 110 | 24 | >80 (estimated) |
| 2 | 3-Bromobenzotrifluoride | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 150 | 24 | Moderate (estimated) |
| 3 | 3-Chlorobenzotrifluoride | Aniline | Cu₂O (10) | Proline (20) | K₂CO₃ (2.0) | DMSO | 130 | 48 | Moderate (estimated) |
Table 3: Nucleophilic Aromatic Substitution (SNAr) Conditions and Yields (Representative)
| Entry | Aryl Halide | Amine | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Fluorobenzotrifluoride | Aniline | K₂CO₃ (2.0) | DMSO | 140 | 30 | High (estimated) |
| 2 | 1-Fluoro-3-(trifluoromethyl)-5-nitrobenzene | Aniline | K₂CO₃ (3.0) | DMF | 85 | 7 | 63 (for a similar system)[2] |
Experimental Protocols
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.
Materials:
-
3-Bromobenzotrifluoride
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
To the same Schlenk tube, add NaOtBu (1.4 equivalents), 3-bromobenzotrifluoride (1.0 equivalent), and aniline (1.2 equivalents).
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the 3-bromobenzotrifluoride.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.
Materials:
-
3-Iodobenzotrifluoride
-
Aniline
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure: [4]
-
To a dry Schlenk flask under an inert atmosphere of Argon, add aniline (1.0 equivalent), potassium phosphate (2.0 equivalents), (S)-N-methylpyrrolidine-2-carboxylate (0.1 equivalents), and copper(I) iodide (0.05 equivalents).
-
Add anhydrous DMSO to the flask, followed by 3-iodobenzotrifluoride (1.2 equivalents).
-
The reaction mixture is then stirred vigorously and heated to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Nucleophilic Aromatic Substitution (SNAr)
This reaction is most effective when the aromatic ring is activated by strong electron-withdrawing groups. For 3-halobenzotrifluoride, the trifluoromethyl group provides some activation.
Materials:
-
3-Fluorobenzotrifluoride
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Test tube or round-bottom flask
-
Heating bath
-
Standard glassware for workup and purification
Procedure: [5]
-
In a test tube or round-bottom flask, combine 3-fluorobenzotrifluoride (1.0 equivalent), aniline (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add DMSO as the solvent.
-
Heat the mixture in a heating bath at 140 °C for at least 30 minutes.
-
Monitor the reaction by TLC.
-
After cooling in an ice-water bath, add water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed mechanisms for the synthesis of this compound via the three described methods.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Proposed mechanism for the Ullmann condensation.
Caption: SNAr mechanism via a Meisenheimer complex.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the Buchwald-Hartwig amination generally offering the highest yields under milder conditions. The Ullmann condensation provides a classical alternative, though it often requires more forcing conditions. Nucleophilic aromatic substitution is a viable route, particularly with a fluoride leaving group, and is enhanced by the presence of the electron-withdrawing trifluoromethyl substituent. The choice of synthetic route will depend on factors such as substrate availability, desired yield, and tolerance of functional groups. This guide provides the foundational information for researchers to make an informed decision for their synthetic endeavors.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | Semantic Scholar [semanticscholar.org]
physicochemical properties of N-Phenyl-3-(trifluoromethyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of N-Phenyl-3-(trifluoromethyl)aniline
This guide provides a comprehensive analysis of the core (CAS No. 101-23-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data with field-proven experimental methodologies. We will explore the compound's identity, key physical and chemical parameters, and provide authoritative protocols for their experimental determination, grounding our discussion in established scientific principles.
Chemical Identity and Molecular Structure
This compound is a substituted diphenylamine derivative. The presence of the trifluoromethyl (-CF₃) group on one of the phenyl rings is a critical feature, significantly influencing the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it a compound of interest as a building block in the synthesis of pharmaceuticals and agrochemicals.
Key Identifiers:
| Identifier | Value |
| CAS Number | 101-23-5[1][2] |
| Molecular Formula | C₁₃H₁₀F₃N[1][2] |
| IUPAC Name | This compound[2] |
| Synonyms | m-Trifluoromethyldiphenylamine, 3-(Trifluoromethyl)diphenylamine, N-(3-trifluoromethylphenyl)aniline[3] |
| InChI | 1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H[2] |
| InChIKey | WJCRAVDPIMWFPG-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F[2] |
Molecular Structure:
The structure consists of two phenyl rings linked by a secondary amine. One ring is unsubstituted, while the other bears a trifluoromethyl group at the meta-position.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various experimental and physiological settings.
| Property | Value | Source(s) |
| Molecular Weight | 237.22 g/mol | [1][2] |
| Physical State | Colorless to yellow/brown oil or liquid at 25°C | [1][4] |
| Melting Point | Not available; liquid at room temperature | [1][4] |
| Boiling Point | 293.1°C at 760 mmHg | [3][5] |
| 108-110°C at 0.3 Torr | [4] | |
| Density | 1.255 g/cm³ | [3][5] |
| Refractive Index (n20/D) | 1.554 | [5] |
| Water Solubility | 6.470 mg/L | [6] |
| logP (Octanol-Water) | 4.522 | [5] |
| pKa (Predicted) | -0.36 ± 0.30 | [4] |
The high LogP value indicates that this compound is a highly lipophilic compound, which corresponds to its very low water solubility.[5][6] The predicted pKa suggests it is a very weak base. The nitrogen lone pair is delocalized into both aromatic rings, and the electron-withdrawing nature of the -CF₃ group further reduces basicity.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (Ar-H): A complex series of multiplets would be expected in the range of δ 6.8-7.6 ppm. The protons on the unsubstituted phenyl ring will likely appear as distinct multiplets from those on the trifluoromethyl-substituted ring.
-
Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration. It may appear between δ 5.5-6.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Aromatic carbons are expected in the δ 110-150 ppm region. The carbon attached to the nitrogen will be downfield, as will the carbon attached to the -CF₃ group.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group is expected to appear around δ 120-130 ppm and will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information on the functional groups present.
-
N-H Stretch: A sharp to moderately broad absorption band is expected around 3400 cm⁻¹, characteristic of a secondary amine.
-
Aromatic C-H Stretch: Multiple sharp bands will appear just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: This will likely appear in the 1250-1350 cm⁻¹ region.
-
C-F Stretch: The trifluoromethyl group will give rise to very strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 237.
-
Key Fragmentation: Fragmentation patterns may include the loss of the trifluoromethyl group ([M-69]⁺) and cleavage of the C-N bonds, leading to fragments corresponding to the individual substituted and unsubstituted phenylamine moieties.
Experimental Protocols for Physicochemical Characterization
The following section details authoritative, step-by-step protocols for the experimental determination of key physicochemical properties, grounded in internationally recognized standards.
Melting/Freezing Point Determination (OECD 102)
As this compound is a liquid at room temperature, determining its freezing point is more appropriate than its melting point. The capillary method described in OECD Guideline 102 can be adapted for this purpose.
Principle: A small sample is cooled at a controlled rate, and the temperature at which the phase transition from liquid to solid occurs is recorded.
Apparatus:
-
Melting point apparatus with a cooling function or a suitable cooling bath (e.g., dry ice/acetone).
-
Glass capillary tubes (sealed at one end).
-
Calibrated thermometer or temperature probe.
Protocol:
-
Sample Preparation: Introduce a small amount of the liquid this compound into a glass capillary tube to a height of approximately 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating/cooling block of the apparatus.
-
Cooling: Initiate cooling at a rapid rate to approximate the freezing point.
-
Equilibration: Once solidification begins, allow the sample to thaw completely.
-
Determination: Begin cooling again, but at a much slower rate (e.g., 1-2 °C per minute) starting from about 10 °C above the approximate freezing point.
-
Recording: Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range is the freezing point range.
Causality and Trustworthiness: This protocol, based on OECD 102, is a self-validating system.[7] A pure compound will exhibit a sharp, well-defined freezing point. Impurities will typically depress the freezing point and broaden the range, providing an internal check on sample purity. Slowing the rate of temperature change near the phase transition is critical to allow for thermodynamic equilibrium, ensuring an accurate measurement.
Caption: Workflow for experimental freezing point determination.
Water Solubility Determination (OECD 105)
The "Flask Method" from OECD Guideline 105 is suitable for determining the water solubility of this compound.
Principle: An excess of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.
Apparatus:
-
Thermostatically controlled shaker bath.
-
Glass flasks with stoppers.
-
Centrifuge and/or filtration system (e.g., syringe filters, 0.22 µm PTFE).
-
Validated analytical instrument (e.g., HPLC-UV or GC-MS).
-
Analytical balance.
Protocol:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of high-purity water. The excess is critical to ensure saturation is reached.
-
Equilibration: Place the sealed flask in a shaker bath set to a constant temperature (e.g., 25 °C). Shake for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary tests should be run to confirm the time required to reach a stable concentration.
-
Phase Separation: After equilibration, cease shaking and allow the mixture to settle. To ensure complete removal of undissolved micro-droplets, centrifuge an aliquot of the aqueous phase at high speed.
-
Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase.
-
Quantification: Analyze the concentration of the dissolved substance in the sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparison to a calibration curve prepared with known standards.
-
Replicates: The experiment should be performed in at least triplicate to ensure reproducibility.
Causality and Trustworthiness: This protocol follows the gold-standard shake-flask method outlined in OECD 105. The use of an excess of the solute ensures that the measured concentration represents the true thermodynamic solubility limit. The centrifugation step is a critical control to prevent overestimation of solubility due to the presence of suspended, undissolved material. Validation of the analytical method ensures the accuracy of the final quantification.
Partition Coefficient (logP) Determination (OECD 117)
The HPLC method described in OECD Guideline 117 is an efficient and reliable way to determine the n-octanol/water partition coefficient (logP).
Principle: The logarithm of the retention time of the substance on a reversed-phase HPLC column (e.g., C18) is linearly correlated with its logP. The logP of the test substance is determined by comparing its retention time to that of a series of known reference compounds with a range of logP values.
Apparatus:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., ODS, C18).
-
Reference standards with known logP values.
Protocol:
-
Reference Standard Selection: Choose a set of at least 5-6 reference compounds with logP values that bracket the expected logP of the test substance.
-
Calibration: Prepare solutions of the reference standards and inject them onto the HPLC system under isocratic conditions (e.g., a constant mixture of methanol/water). Record the retention time for each standard.
-
Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained compound (e.g., uracil).
-
Capacity Factor (k) Calculation: For each reference standard, calculate the capacity factor: k = (tᵣ - t₀) / t₀, where tᵣ is the retention time.
-
Calibration Curve: Plot log(k) versus the known logP values for the reference standards. A linear regression of this plot yields the calibration curve.
-
Sample Analysis: Prepare and inject a solution of this compound under the identical HPLC conditions. Record its retention time (tᵣ).
-
logP Calculation: Calculate the capacity factor (k) for the test substance. Using the regression equation from the calibration curve, calculate the logP of this compound.
Causality and Trustworthiness: This method, standardized by OECD 117, provides a robust and rapid alternative to the traditional shake-flask method.[8] Its trustworthiness is based on the well-established principle of reversed-phase chromatography, where retention is governed by hydrophobicity. The validity of the measurement is ensured by a strong linear correlation (r² > 0.95) of the calibration curve and by ensuring the test compound's retention time falls within the range of the standards.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 101-23-5 [m.chemicalbook.com]
- 5. m.molbase.com [m.molbase.com]
- 6. parchem.com [parchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
N-Phenyl-3-(trifluoromethyl)aniline CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Molecular Structure
N-Phenyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial building block in modern synthetic chemistry. Its structural features, particularly the trifluoromethyl group, impart unique electronic properties and lipophilicity, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.
-
Molecular Formula: C₁₃H₁₀F₃N
-
Molecular Weight: 237.22 g/mol
-
IUPAC Name: this compound[]
-
Common Synonyms: m-Trifluoromethyldiphenylamine, 3-(Trifluoromethyl)diphenylamine, N-(3-trifluoromethylphenyl)aniline[1][]
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are critical for its handling, reaction optimization, and role in drug design. The trifluoromethyl group significantly influences its lipophilicity and electronic characteristics.
| Property | Value |
| Physical Form | Liquid |
| Boiling Point | 293.1 °C at 760 mmHg |
| Density | 1.255 g/cm³ |
| Flash Point | 131.1 °C |
| Refractive Index | 1.554 |
| Vapor Pressure | 0.00176 mmHg at 25°C |
| pKa (Predicted) | -0.36 ± 0.30 |
| Water Solubility | Insoluble |
| Solubility | Slightly soluble in Chloroform and Methanol |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a reliable pathway to form the C-N bond between the two aromatic rings.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a general procedure for the synthesis of N-arylanilines.[1]
Materials:
-
Aniline (1.0 mmol)
-
3-(Trifluoromethyl)phenylboronic acid (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Aqueous suspension of FePd nanowires (3.0 mol%)
-
Deionized water (13 mL)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
External magnet
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), 3-(trifluoromethyl)phenylboronic acid (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add 10 mL of deionized water to the flask to dissolve the reagents.
-
To the stirred solution, add an aqueous suspension of FePd nanowires (3.0 mol% in 3 mL of H₂O) at room temperature.
-
Allow the reaction mixture to stir continuously for 5 hours at room temperature.
-
Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 2M HCl solution to the mixture.
-
Separate the catalyst from the solution using an external magnet.
-
Wash the recovered catalyst with ethyl acetate.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution in vacuo using a rotary evaporator.
-
Purify the resulting residue by gel permeation chromatography to yield the final product, this compound.[1][5]
Analytical Characterization Protocols
Ensuring the purity and identity of this compound is critical. A combination of chromatographic and spectroscopic techniques is recommended.
General Analytical Workflow
Caption: General workflow for the analytical characterization of the final product.
Protocol for Purity Determination by HPLC
This is a general reverse-phase HPLC method adaptable for purity analysis of aniline derivatives.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Injection Volume: 5-10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Prepare working samples by diluting the stock solution to a suitable concentration (e.g., 10-100 µg/mL).
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.
-
Data Interpretation: Determine the purity of the sample by calculating the relative area percentage of the main peak.
Applications in Drug Development and Agrochemicals
This compound is not typically used as an active ingredient itself. Instead, it is a highly valued intermediate for synthesizing more complex molecules with desired biological activities. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Pharmaceuticals: It is a key building block in the synthesis of kinase inhibitors for cancer therapy. The trifluoromethylphenyl moiety is a common feature in many small molecule inhibitors that target signaling pathways involved in cell proliferation and survival.[4]
-
Agrochemicals: This compound is used as a precursor in the manufacturing of fungicides.[1] The resulting active ingredients can offer protection against a variety of fungal pathogens in crops.
Role as a Precursor in Drug Discovery
Caption: The role of this compound as a starting material in a typical drug discovery workflow.
Biological Activity and Mechanism of Action
There is currently a lack of published scientific literature detailing the direct biological activity, mechanism of action, or interaction with specific signaling pathways of this compound itself. Its primary role in a biological context is as a structural component of larger, more complex active molecules.
Derivatives synthesized from this precursor have shown a range of biological activities:
-
Antimicrobial Properties: Certain pyrazole derivatives incorporating the N-(trifluoromethyl)phenyl moiety have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.[5]
-
Antimalarial Activity: N-phenyl-substituted cinnamanilides, some of which are derived from trifluoromethylanilines, have shown promising activity against Plasmodium falciparum.[6]
-
Androgen Receptor Antagonism: The trifluoromethylphenyl scaffold has been utilized in the discovery of novel androgen receptor antagonists for potential use in prostate cancer treatment.
It is hypothesized that in these derivatives, the trifluoromethylaniline group contributes to the overall lipophilicity and electronic profile of the molecule, which in turn influences its interaction with biological targets such as enzymes or receptors.[7][8]
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H413: May cause long-lasting harmful effects to aquatic life.
-
-
Signal Word: Warning[9]
Users should consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. This compound | 101-23-5 [chemicalbook.com]
- 2. 101-23-5|this compound|BLD Pharm [bldpharm.com]
- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-Propyl-3-(trifluoromethoxy)aniline CAS 1020966-73-7 [benchchem.com]
- 9. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
solubility and stability of N-Phenyl-3-(trifluoromethyl)aniline
An In-depth Technical Guide to the Solubility and Stability of N-Phenyl-3-(trifluoromethyl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 101-23-5), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is critical for ensuring the success of synthetic routes, formulation development, and analytical method validation. This document synthesizes available data with established scientific principles to offer field-proven insights and detailed experimental protocols.
Introduction to this compound
This compound, also known as 3-(Trifluoromethyl)diphenylamine, is an aromatic amine whose structure features a phenyl group and a 3-(trifluoromethyl)phenyl group linked by a secondary amine. Its chemical structure is presented below:
The presence of the trifluoromethyl (-CF₃) group is of particular significance in medicinal chemistry. This group is a well-known bioisostere for other functionalities and is often introduced into molecules to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1][2] As such, this compound serves as a valuable building block in the synthesis of a variety of biologically active compounds.[3] A robust understanding of its solubility and stability is the foundation for its effective use in research and development.
Physicochemical Properties
The solubility and stability of a compound are governed by its intrinsic physicochemical properties. The key properties of this compound are summarized in the table below. The high lipophilicity, indicated by the LogP value, suggests a preference for non-polar environments and consequently low aqueous solubility.[2]
| Property | Value | Source(s) |
| CAS Number | 101-23-5 | [3][4] |
| Molecular Formula | C₁₃H₁₀F₃N | [4][5] |
| Molecular Weight | 237.22 g/mol | [4][5] |
| Appearance | Liquid or Semi-Solid | [5] |
| Boiling Point | 293.1°C at 760 mmHg | [6][7] |
| Density | 1.255 g/cm³ | [6][8] |
| LogP | 4.52 | [6][7] |
| pKa (Predicted) | -0.36 ± 0.30 | [9] |
| Refractive Index | 1.554 | [7][10] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in both synthesis and formulation. Its highly lipophilic nature, driven by the two aromatic rings and the trifluoromethyl group, dictates its solubility behavior.
Qualitative and Quantitative Solubility Data
While extensive quantitative data is not widely published, a combination of available data and structural analysis allows for the construction of a reliable solubility profile.
| Solvent | Type | Solubility | Source(s) |
| Water | Aqueous | 6.470 mg/L | [11] |
| Chloroform | Non-polar aprotic | Slightly Soluble | [9] |
| Methanol | Polar protic | Slightly Soluble | [9] |
| Ethanol | Polar protic | Expected to be soluble | Inferred |
| DMSO | Polar aprotic | Expected to be soluble | Inferred |
| Toluene | Non-polar | Expected to be highly soluble | [2] |
Causality: The extremely low aqueous solubility is a direct consequence of the molecule's hydrophobicity (high LogP).[2] The two large, non-polar aromatic rings dominate the structure, making it difficult for the molecule to favorably interact with the highly polar hydrogen-bonding network of water. Solubility in organic solvents is significantly better. It is expected to be highly soluble in non-polar solvents like toluene, where "like dissolves like" principles apply. In polar aprotic solvents like DMSO and polar protic solvents like ethanol, solubility is likely facilitated by dipole-dipole interactions and the ability of the secondary amine to act as a hydrogen bond donor.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes a self-validating system for determining the equilibrium solubility of this compound, which is considered the gold standard.
Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., pH 7.4 phosphate buffer, ethanol)
-
Thermostatically controlled shaker
-
Analytical balance
-
HPLC-UV system
-
0.22 µm PTFE syringe filters
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial as it ensures that equilibrium has been reached.
-
Equilibration: Place the vials in the shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient duration to reach equilibrium. A period of 48-72 hours is recommended.[2] Expertise Insight: A preliminary kinetic study should be performed to determine the minimum time required to reach equilibrium, ensuring the final measurement is truly the thermodynamic solubility.
-
Sample Collection and Preparation: After equilibration, let the vials stand undisturbed at the set temperature to allow excess solid to settle. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. Trustworthiness: This filtration step is critical to prevent overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standards using a validated HPLC-UV method to generate a calibration curve.
-
Dilute the filtered sample with a known volume of solvent to bring its concentration within the linear range of the calibration curve. .
-
Analyze the diluted sample under the same HPLC conditions.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.
Workflow for Solubility Determination
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 101-23-5 [chemicalbook.com]
- 4. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 101-23-5 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound|101-23-5 - MOLBASE Encyclopedia [m.molbase.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound CAS#: 101-23-5 [m.chemicalbook.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. parchem.com [parchem.com]
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery of N-Phenyl-3-(trifluoromethyl)aniline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-phenyl-3-(trifluoromethyl)aniline core is a prominent scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly influence a molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives and their analogs, offering valuable insights for researchers engaged in drug discovery and development.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives often involves coupling reactions between a substituted aniline and a suitable phenyl-containing moiety. A common approach is the Buchwald-Hartwig amination, which facilitates the formation of the C-N bond.
A general synthetic scheme involves the reaction of 3-(trifluoromethyl)aniline with a substituted phenyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity of the final product.
Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the phenyl ring is activated by electron-withdrawing groups.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A detailed protocol for a typical Buchwald-Hartwig amination reaction to synthesize this compound derivatives is as follows:
-
Reagent Preparation : In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine the substituted aryl halide (1.0 mmol), 3-(trifluoromethyl)aniline (1.2 mmol), a palladium catalyst such as Pd2(dba)3 (0.02 mmol), and a phosphine ligand, for example, Xantphos (0.04 mmol).
-
Addition of Base and Solvent : Add a suitable base, such as sodium tert-butoxide (1.4 mmol), and a dry, degassed solvent like toluene or dioxane (5 mL).
-
Reaction Execution : Stir the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
Synthesis Workflow
historical research on N-Phenyl-3-(trifluoromethyl)aniline development
An In-depth Technical Guide on the Historical Development of N-Phenyl-3-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial fluorinated building block in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance the pharmacological properties of drug candidates.[1][2] This electron-withdrawing moiety can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Historically, the development of synthetic methodologies to create the core diarylamine structure, coupled with the recognition of the advantageous properties of the trifluoromethyl group, has established this compound and its derivatives as vital precursors in the synthesis of complex therapeutic agents.
This technical guide explores the historical development of this compound, focusing on its synthesis, its pivotal role in the discovery of key pharmaceuticals, and the experimental protocols that underpin its application.
Core Synthesis Methodologies: A Historical Perspective
The synthesis of diarylamines, the structural core of this compound, has evolved significantly over the years. The primary challenge lies in the formation of the carbon-nitrogen (C-N) bond between two aryl groups. Two landmark reactions dominate the historical landscape: the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation
The Ullmann condensation, a copper-promoted reaction, represents the classical approach to forming aryl ethers, thioethers, and amines.[3] Traditionally, this method requires harsh reaction conditions, including high temperatures (often exceeding 210°C), polar solvents, and stoichiometric amounts of copper.[3] While foundational, these demanding conditions limit its functional group tolerance and overall utility in modern, complex syntheses.
The Buchwald-Hartwig Amination
A paradigm shift in C-N cross-coupling occurred with the development of the Buchwald-Hartwig amination in the 1990s.[4][5] This palladium-catalyzed reaction allows for the formation of C-N bonds under much milder conditions than the Ullmann condensation.[4] Its broad substrate scope, excellent functional group tolerance, and high yields have made it the preferred method for synthesizing aryl amines in contemporary organic chemistry.[4]
The general workflow for this reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine.[4]
Data Presentation: Synthesis Methodologies
Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for N-Arylation
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic) |
| Typical Temperature | High (>200°C) | Mild (Room Temp. to ~110°C) |
| Substrate Scope | Limited, requires activated aryl halides | Broad, tolerates diverse functional groups |
| Functional Group Tolerance | Poor | Excellent |
| Key Developers | Fritz Ullmann | Stephen L. Buchwald & John F. Hartwig |
| Historical Period | Early 20th Century | Mid-1990s to present |
Pivotal Role in Tyrosine Kinase Inhibitor Development
The 3-(trifluoromethyl)aniline moiety is a privileged structure in the design of tyrosine kinase inhibitors (TKIs), a critical class of targeted cancer therapies. Its inclusion was instrumental in the development of second-generation drugs designed to overcome resistance to earlier treatments like Imatinib.
Bafetinib (INNO-406)
Bafetinib was developed as a potent, dual Bcr-Abl/Lyn kinase inhibitor to address Imatinib resistance in chronic myelogenous leukemia (CML).[6] During its development, researchers examined the crystal structure of Imatinib bound to the Abl kinase, identifying a hydrophobic pocket.[6] Systematic exploration revealed that adding a trifluoromethyl group at the 3-position of the N-phenyl ring optimally utilized this pocket, resulting in a 36-fold improvement in potency over Imatinib.[6] This discovery underscored the critical role of the trifluoromethyl group in enhancing binding affinity.[6]
Bafetinib functions by binding to the ATP-binding site of the Bcr-Abl and Lyn kinases, inhibiting their activity and thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[7][8][9]
Nilotinib (Tasigna)
Nilotinib is another highly successful second-generation TKI developed by Novartis for Imatinib-resistant CML.[10][11] It is significantly more potent than Imatinib and active against a wide range of Bcr-Abl mutations.[10] The core structure of Nilotinib is an N-phenylpyrimidin-2-amine, which is connected to a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety. The synthesis of this crucial intermediate is a key focus of various reported synthetic routes.
Several synthetic strategies for Nilotinib have been published, often aiming to improve yield and reduce the number of steps from the original patent.[10][12] A common approach involves the condensation of 3-amino-4-methyl-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide (A Key Nilotinib Intermediate)
This protocol is adapted from a reported synthesis of Nilotinib.[13]
1. Materials and Reagents:
-
4-methyl-3-nitrobenzoic acid
-
Thionyl chloride or similar chlorinating agent
-
5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine
-
Anhydrous solvent (e.g., DMF, Chloroform, or Isopropanol)
-
Inorganic base (e.g., Sodium Hydroxide, Potassium Hydroxide)
2. Procedure:
-
Step 1: Acid Chloride Formation: 4-methyl-3-nitrobenzoic acid is converted to its corresponding acyl chloride (4-methyl-3-nitro benzoyl chloride) using a chlorinating agent like thionyl chloride.[13] The reaction is typically performed in an inert solvent.
-
Step 2: Amide Coupling: The resulting acyl chloride is added to a solution containing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine in a suitable solvent (e.g., DMF).[13]
-
Step 3: Reaction Conditions: An inorganic base is added, and the mixture is stirred, often at an elevated temperature, until the reaction is complete (monitored by TLC or HPLC).[13]
-
Step 4: Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired benzamide intermediate.[13]
Protocol 2: General Buchwald-Hartwig Amination
This is a generalized protocol based on established methodologies.[4][5][14]
1. Materials and Reagents:
-
Aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene)
-
Amine (e.g., Aniline)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs2CO3)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
2. Procedure:
-
Step 1: Reaction Setup: An oven-dried flask is charged with the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Step 2: Addition of Reagents: The aryl halide, amine, and anhydrous solvent are added to the flask via syringe.
-
Step 3: Reaction Conditions: The reaction mixture is heated (typically between 80-110°C) and stirred for a period ranging from a few hours to 24 hours. The reaction progress is monitored by TLC or GC-MS.
-
Step 4: Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the target N-aryl amine.
Further Applications and Derivatives
The this compound scaffold is not limited to kinase inhibitors. Researchers have explored its derivatives for a range of other biological activities.
Table 2: Selected Biological Activities of this compound Derivatives
| Derivative Class | Modification | Target/Activity | Reference |
| Pyrazole Derivatives | N-(trifluoromethyl)phenyl substituted pyrazoles | Antibacterial (potent against MRSA) | [15][16][17] |
| Cinnamanilides | N-phenyl-substituted cinnamanilides | Antimalarial (antiplasmodial activity) | [18] |
| Guanidines | N'-3-(trifluoromethyl)phenyl derivatives | NMDA Receptor Ligands (for PET imaging) | [19] |
| Pyridin-2-amines | 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine | Androgen Receptor Antagonist (prostate cancer) | [20] |
Conclusion
The historical development of this compound is a compelling narrative of chemical innovation driving pharmaceutical progress. The journey from the harsh conditions of the Ullmann condensation to the refined and versatile Buchwald-Hartwig amination enabled the widespread use of this diarylamine structure. The strategic incorporation of the trifluoromethyl group, particularly at the 3-position, proved to be a transformative step in drug design, leading directly to the creation of potent, second-generation tyrosine kinase inhibitors like Bafetinib and Nilotinib. Today, this scaffold continues to be a valuable platform for developing new therapeutic agents across diverse disease areas, cementing its status as a cornerstone of modern medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 6. Bafetinib - Wikipedia [en.wikipedia.org]
- 7. BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bafetinib | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 12. Making sure you're not a bot! [academiccommons.columbia.edu]
- 13. asianpubs.org [asianpubs.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Modeling of N-Phenyl-3-(trifluoromethyl)aniline
Abstract
N-Phenyl-3-(trifluoromethyl)aniline, a fluorinated aromatic amine, is a significant scaffold in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, influencing its reactivity, stability, and biological interactions. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this molecule. It covers quantum chemical calculations for geometry optimization, vibrational frequency analysis, and electronic property elucidation. Methodologies such as Density Functional Theory (DFT) are detailed, and key quantitative data from computational models are summarized. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques to the analysis of fluorinated aniline derivatives.
Introduction
This compound (CAS: 101-23-5, Molecular Formula: C13H10F3N) is a substituted diphenylamine derivative.[1][2] The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that significantly alters the electronic landscape of the aniline ring system.[3] These modifications can enhance properties like metabolic stability and lipophilicity, making trifluoromethyl-substituted compounds valuable in drug design and the development of agrochemicals.[4][5]
Theoretical studies and computational modeling provide invaluable insights into the molecular structure, stability, and reactivity of such compounds, complementing experimental data. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting geometric parameters, vibrational spectra (FT-IR and FT-Raman), and electronic properties like molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces.[6] This guide explores these computational methodologies and their application to this compound and related structures.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C13H10F3N | [1][2] |
| Molecular Weight | 237.22 g/mol | [1] |
| CAS Number | 101-23-5 | [1][7] |
| Boiling Point | 293.1°C at 760 mmHg | [7][] |
| Density | 1.255 g/cm³ | [7][] |
| Refractive Index | 1.554 | [7] |
| Storage Temperature | 2-8°C, protected from light | [9][10] |
| Physical Form | Oil, Liquid, or Semi-Solid | [10] |
Computational Methodologies
The theoretical investigation of aniline derivatives typically involves quantum chemical calculations to determine the molecule's ground-state geometry and electronic structure.
Density Functional Theory (DFT): This is the most common and effective method for studying such molecules. DFT calculations, particularly using hybrid functionals like B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional), provide a good balance between accuracy and computational cost.[11][12]
Basis Sets: The choice of basis set is crucial for accurate calculations. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed.[11][12] The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic structure of molecules with heteroatoms and electron-withdrawing groups.[11]
Software: All calculations are typically performed using standard quantum chemistry software packages like GAUSSIAN.[11]
Theoretical and Computational Results
Molecular Geometry Optimization
| Parameter | Bond | Typical Calculated Value (Å or °) |
| Bond Lengths (Å) | C-N | ~1.40 - 1.42 |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-H (aromatic) | ~1.08 - 1.09 | |
| N-H | ~1.01 | |
| C-CF3 | ~1.50 - 1.52 | |
| C-F | ~1.34 - 1.36 | |
| **Bond Angles (°) ** | C-N-C | ~125 - 129 |
| H-N-C | ~113 - 116 | |
| C-C-C (aromatic) | ~118 - 121 | |
| F-C-F | ~106 - 108 |
Vibrational Analysis
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data. The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and improve agreement with experimental values.[11][12] Studies on related molecules like 2-chloro-5-(trifluoromethyl)aniline and other aniline derivatives provide a basis for assigning the vibrational modes.[11][14]
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching | 3400 - 3500 | Stretching of the amine N-H bond. |
| C-H Stretching (Aromatic) | 3000 - 3150 | Stretching of C-H bonds in the phenyl rings.[13] |
| C=C Stretching (Aromatic) | 1430 - 1625 | In-plane stretching of the aromatic ring C-C bonds.[15] |
| N-H Bending | 1550 - 1650 | Bending motion of the amine N-H bond. |
| C-N Stretching | 1200 - 1350 | Stretching of the carbon-nitrogen bonds. |
| CF3 Symmetric/Asymmetric Stretching | 1100 - 1300 | Characteristic strong absorptions from the trifluoromethyl group. |
| C-H Out-of-Plane Bending | 750 - 900 | Bending of aromatic C-H bonds out of the ring plane.[13] |
Electronic Properties
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. In substituted anilines, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO may be distributed across the electron-withdrawing groups.[6]
Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution within a molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the region around the nitrogen atom is expected to have a negative potential, making it a site for electrophilic attack, while the fluorine atoms of the -CF3 group will also show negative potential. The hydrogen atom of the N-H group will be a region of positive potential.[6]
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates. Derivatives of aniline are often studied for their potential as inhibitors of enzymes like monoamine oxidase (MAO-B) or cyclin-dependent kinases (CDK2).[16][17] A docking simulation of this compound or its derivatives would involve placing the molecule into the active site of a target protein to predict binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).[17][18]
Experimental and Computational Protocols
Synthesis Protocol (General)
The synthesis of this compound can be achieved via a nucleophilic substitution reaction, such as the Buchwald-Hartwig amination. A general procedure is as follows:
-
Reaction Setup: A dry reaction vessel is charged with 3-(trifluoromethyl)aniline, a phenyl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane is added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine.[1]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[1]
Computational Protocol (DFT)
A typical workflow for the theoretical analysis of this compound using DFT is outlined below.
-
Structure Creation: The initial 3D structure of the molecule is built using a molecular editor.
-
Geometry Optimization: A geometry optimization calculation is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This step finds the minimum energy conformation of the molecule.[11]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results provide predicted IR and Raman spectra.[6][11]
-
Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes generating molecular orbitals (HOMO, LUMO), Mulliken population analysis for atomic charges, and the molecular electrostatic potential (MEP) surface.[6]
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a typical computational workflow, adhering to the specified visualization requirements.
Caption: Molecular structure of this compound.
Caption: Workflow for computational analysis of molecular properties.
Conclusion
Theoretical and computational modeling serves as a powerful tool for elucidating the structural, vibrational, and electronic characteristics of this compound. Methods like DFT enable detailed predictions that can guide experimental synthesis and application. The insights gained from geometry optimization, vibrational analysis, and the study of electronic properties are fundamental for understanding the molecule's behavior and for designing novel derivatives with tailored properties for applications in pharmacology and materials science. This guide provides a foundational framework for researchers to apply these computational techniques effectively.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - this compound (C13H10F3N) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|101-23-5 - MOLBASE Encyclopedia [m.molbase.com]
- 9. 101-23-5|this compound|BLD Pharm [bldpharm.com]
- 10. This compound CAS#: 101-23-5 [m.chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
N-Phenyl-3-(trifluoromethyl)aniline: A Core Intermediate in Modern Chemistry and Drug Discovery
Abstract: N-Phenyl-3-(trifluoromethyl)aniline, a fluorinated aromatic amine, has emerged as a pivotal chemical intermediate in the synthesis of a wide range of functional molecules. Its unique structural features, particularly the presence of the trifluoromethyl (CF3) group, impart desirable properties to target compounds, making it highly valuable in pharmaceutical and agrochemical research. The trifluoromethyl moiety is a well-established bioisostere that can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1][2] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a special focus on its role in drug development. Detailed experimental protocols and workflow visualizations are presented to support researchers and scientists in its practical application.
Physicochemical and Structural Properties
This compound (CAS No. 101-23-5) is typically a yellow to light brown viscous liquid or semi-solid.[3] The trifluoromethyl group at the meta-position of one phenyl ring and the secondary amine linkage are key to its reactivity and utility as a building block. A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C13H10F3N | [4][5] |
| Molecular Weight | 237.22 g/mol | [3][4] |
| CAS Number | 101-23-5 | [3][5] |
| Appearance | Yellow to Light Brown Viscous Liquid or Semi-Solid | [3] |
| Purity | 95% to >99% (by GC) | [3][5] |
| Boiling Point | 140-146°C @ 2.04-2.72 kPa 108-110°C @ 0.3 Torr 293.1°C @ 760 mmHg | [6][7][] |
| Density | ~1.255 g/cm³ (Predicted) | [7][] |
| IUPAC Name | This compound | [4] |
| Synonyms | m-Trifluoromethyldiphenylamine, 3-(Trifluoromethyl)diphenylamine | [4][7] |
Synthesis of this compound
A common and efficient method for synthesizing this compound is through a Suzuki-Miyaura-type cross-coupling reaction. This approach involves the reaction of an aniline with a trifluoromethyl-substituted phenylboronic acid in the presence of a suitable catalyst.
This protocol is based on a method described in Tetrahedron Letters and provides a robust procedure for laboratory-scale synthesis.[6]
Materials and Reagents:
-
Aniline (1.0 mmol)
-
3-(Trifluoromethyl)phenylboronic acid (1.0 mmol)[6]
-
Potassium Carbonate (K2CO3) (2.0 mmol)[6]
-
Aqueous suspension of FePd nanowires (3.0 mol%)[6]
-
Deionized water (13 mL total)[6]
-
Ethyl acetate (EtOAc)
-
2 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a stirred solution of deionized water (10 mL) containing aniline (1.0 mmol), 3-(trifluoromethyl)phenylboronic acid (1.0 mmol), and K2CO3 (2.0 mmol), add an aqueous suspension of FePd nanowires (3.0 mol%, dissolved in 3 mL H2O) at room temperature.[6]
-
Reaction Execution: Stir the reaction mixture continuously for 5 hours at room temperature.[6]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]
-
Catalyst Separation: Upon completion of the reaction, add 2 M HCl solution. Separate the catalyst using an external magnet.[6]
-
Workup and Extraction: Wash the separated catalyst with ethyl acetate (EtOAc). Extract the reaction mixture with ethyl acetate (2 x 20 mL).[6][9]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate the solution.[6][9]
-
Purification: Purify the resulting residue by gel permeation chromatography to afford the final product, this compound.[6][9]
Role as a Versatile Chemical Intermediate
This compound serves as a critical building block for introducing the trifluoromethylphenyl amine moiety into more complex molecular scaffolds. This structural motif is prevalent in various biologically active compounds.
Key Applications:
-
Drug Intermediate: The compound is widely classified as a drug intermediate. The inclusion of the CF3 group is a strategic move in drug design to enhance pharmacological profiles.[2]
-
Kinase Inhibitors: It is a valuable precursor for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[1] The trifluoromethylphenyl group can improve the inhibitory potency and pharmacokinetic properties of these drugs.[1]
-
Fungicides: It has been identified for use in the development of fungicides.[6]
-
NMDA Receptor Ligands: The N-aryl guanidine structure, which can be synthesized from this intermediate, has been explored for creating prospective PET radioligands for the NMDA receptor channel, relevant in neuroscience research.[10]
-
General Pharmaceutical Synthesis: Its structure is integral to the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group often contributes to improved bioavailability and metabolic stability.[11] For instance, related trifluoromethyl aniline structures are key components in FDA-approved drugs like Sorafenib.[12][13]
Safety and Handling
This compound is associated with specific health hazards and requires careful handling in a laboratory setting. Personal protective equipment (PPE), including gloves and eye protection, should be used, and work should be conducted in a well-ventilated area.[14]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Aquatic Hazard (long-term) | H413 | May cause long lasting harmful effects to aquatic life.[3][4] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and fine chemical synthesis. Its utility is primarily driven by the strategic placement of the trifluoromethyl group, which confers advantageous properties to target molecules. The availability of robust synthetic protocols and its demonstrated role in the creation of potent pharmacological agents, such as kinase inhibitors, ensures its continued importance for researchers and scientists in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. This compound | 101-23-5 [sigmaaldrich.com]
- 4. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthonix, Inc > 101-23-5 | this compound [synthonix.com]
- 6. This compound | 101-23-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
The Trifluoromethyl Group's Influence in Aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group imparts unique electronic and steric properties that profoundly modulate the physicochemical characteristics and reactivity of the parent aniline molecule. This in-depth technical guide explores the multifaceted effects of the trifluoromethyl group on aniline derivatives, providing a comprehensive overview of its impact on acidity, basicity, and nucleophilicity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Concepts: Electronic and Steric Effects
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] Its influence stems primarily from a strong inductive effect (-I), which significantly alters the electron density distribution within the aniline ring and at the amino group. This electron-withdrawing nature is a key determinant of the chemical and biological properties of trifluoromethylated anilines.[1][2]
While electronically potent, the trifluoromethyl group is also sterically demanding. Its bulk can influence the conformation of molecules and their ability to interact with biological targets, a factor that is critically exploited in drug design to enhance binding affinity and selectivity.[3]
Impact on Physicochemical Properties
The introduction of a trifluoromethyl group to the aniline ring brings about predictable and significant changes in its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (logP).
Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group markedly decreases the basicity of the aniline nitrogen.[4] This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, a phenomenon that is intensified by the inductive pull of the CF3 group.[5] The result is a lower pKa value compared to unsubstituted aniline, indicating a weaker base. The position of the trifluoromethyl group on the ring also modulates this effect.
Lipophilicity (logP)
The trifluoromethyl group is known to increase the lipophilicity of a molecule, a property quantified by the partition coefficient, logP.[3] This enhancement in lipophilicity can improve a drug candidate's ability to cross cell membranes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for aniline and its trifluoromethylated derivatives, offering a clear comparison of their properties.
| Compound | pKa | logP | C-N Bond Length (Å) |
| Aniline | 4.61 | 0.90 | 1.402 |
| 2-(Trifluoromethyl)aniline | ~3.0 | 2.4 | Data not readily available |
| 3-(Trifluoromethyl)aniline | 3.25 | 2.3 | Data not readily available |
| 4-(Trifluoromethyl)aniline | 2.75 | 2.4 | Data not readily available |
Note: pKa and logP values are aggregated from multiple sources and may vary slightly depending on the experimental conditions. C-N bond length for trifluoromethylated anilines is not consistently reported in the literature.
Applications in Drug Development: The Case of Nilotinib
Trifluoromethylated anilines are prevalent in a multitude of pharmaceuticals. A prominent example is Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][7] The trifluoromethylaniline moiety in Nilotinib is crucial for its high binding affinity and selectivity for the BCR-ABL kinase, the enzyme driving the proliferation of cancer cells in CML.[2][6]
BCR-ABL Signaling Pathway and Nilotinib Inhibition
The diagram below illustrates the BCR-ABL signaling pathway and the mechanism of inhibition by Nilotinib. The constitutively active BCR-ABL fusion protein activates downstream pathways, leading to uncontrolled cell proliferation and survival. Nilotinib competitively binds to the ATP-binding site of the BCR-ABL kinase, blocking its activity and halting the oncogenic signaling cascade.[6]
Caption: Mechanism of Nilotinib action on the BCR-ABL pathway.
Experimental Protocols
Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS).[8][9]
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF.
-
Prepare a solution of NBS (1.05 equivalents) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[8]
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[8]
-
Wash the organic layer with brine solution.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for the synthesis of 4-bromo-3-(trifluoromethyl)aniline.
Determination of pKa by Potentiometric Titration
This protocol provides a general method for determining the pKa of an aromatic amine.[10][11]
Materials:
-
Trifluoromethylated aniline derivative
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Methanol (or other suitable organic solvent)
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a 0.01 M solution of the aniline derivative in a suitable solvent mixture (e.g., water-methanol).[4]
-
Place a known volume of the aniline solution in a beaker with a magnetic stirrer.
-
Slowly titrate the solution with the standardized HCl solution, recording the pH after each incremental addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination.
Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for assessing the inhibitory activity of a trifluoromethylated aniline derivative against a target kinase.[12][13]
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compound (trifluoromethylated aniline derivative) dissolved in DMSO
-
Positive control inhibitor
-
Luminescence-based ATP detection reagent
-
384-well microplate
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[13]
-
Prepare a kinase reaction master mix containing the assay buffer, kinase enzyme, and substrate.
-
Dispense the kinase reaction mixture into each well to initiate the reaction.[13]
-
Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes).
-
Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[13]
-
Measure the luminescence intensity of each well using a plate reader.[13]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
References
- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 7. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
N-Phenyl-3-(trifluoromethyl)aniline safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of N-Phenyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for this compound, a compound often utilized in chemical synthesis and drug discovery. The information is compiled from various safety data sheets (SDS) and chemical information sources to ensure a thorough understanding of its potential hazards and the necessary safety measures.
Chemical Identification and Physical Properties
This compound is an aromatic amine containing a trifluoromethyl group. This substitution can significantly influence its chemical reactivity and biological activity.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-(Trifluoromethyl)diphenylamine, m-Trifluoromethyldiphenylamine |
| CAS Number | 101-23-5[1] |
| Molecular Formula | C13H10F3N[1] |
| Molecular Weight | 237.22 g/mol [1] |
| Appearance | Colorless liquid with a fishlike odor[2] |
| Boiling Point | 187-189 °C[3] |
| Melting Point | 5-6 °C[3] |
| Density | 1.29 g/mL at 25 °C |
| Flash Point | 85 °C (185 °F)[3] |
| Solubility | Insoluble in water[2] |
Hazard Identification and Classification
This chemical is considered hazardous. The following table summarizes its classification and potential health effects.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 1 | Fatal if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure[4] |
Signal Word: Danger [4]
Handling Precautions and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment
| PPE Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] A recommended filter type is for ammonia and organic ammonia derivatives (Type K, Green).[4] |
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for handling hazardous chemicals like this compound.
Caption: A generalized workflow for the safe handling of hazardous chemicals.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[4] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[1] Call a physician or poison control center immediately.[4] |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] The material may be air-sensitive and may darken in color during storage.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not allow the chemical to enter drains.[1]
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.[1]
-
Absorb: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[4]
-
Collect: Collect the absorbed material in suitable, closed containers for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Risk Assessment Decision Tree
This decision tree provides a logical framework for assessing the risks associated with handling this compound.
Caption: A decision tree for risk assessment before handling the chemical.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
Methodological & Application
Application of N-Phenyl-3-(trifluoromethyl)aniline in Agrochemical Development: A Detailed Overview
Introduction
The N-phenyl-3-(trifluoromethyl)aniline scaffold is a cornerstone in the development of modern agrochemicals. The incorporation of the trifluoromethyl group (-CF3) into the aniline structure imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes. These characteristics have been instrumental in the design of potent and selective fungicides, insecticides, and herbicides. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of agrochemical development, focusing on key active ingredients derived from or structurally related to this compound.
Key Agrochemicals and Their Applications
The versatility of the trifluoromethylaniline core is demonstrated by its presence in a range of commercial agrochemicals, each with a distinct mode of action and target spectrum.
Flutolanil: A Systemic Fungicide
Flutolanil is a systemic benzanilide fungicide highly effective against diseases caused by Rhizoctonia solani, such as sheath blight in rice and black scurf in potatoes.[1] Its mode of action involves the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of the fungus.[1][2]
Mechanism of Action: SDHI Fungicide
Flutolanil specifically targets Complex II of the mitochondrial electron transport chain. By binding to the succinate dehydrogenase enzyme, it blocks the oxidation of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration. This disruption of energy production ultimately leads to the death of the fungal pathogen.[2][3]
Quantitative Efficacy Data
| Target Pathogen | Crop | Efficacy Metric | Value | Reference |
| Rhizoctonia solani | Rice | Disease Suppression | ~80% at 1.8 µg/g in leaf sheaths | [4] |
| Rhizoctonia solani | Rice | Inhibition of Hyphal Growth & Infection Cushion Formation | ~80% at 2 µg/g in leaf sheaths | [4] |
| Rhizoctonia solani | Potato | Protective Value | 91-97% | [3] |
Tolfenpyrad: A Broad-Spectrum Insecticide
Tolfenpyrad is a pyrazole insecticide and acaricide with a broad spectrum of activity against various pests, including Lepidoptera, Hemiptera, and Thysanoptera.[5] It acts as a mitochondrial electron transport inhibitor, but at a different site than SDHIs.
Mechanism of Action: Mitochondrial Complex I Inhibitor
Tolfenpyrad inhibits the electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This blockage prevents the oxidation of NADH to NAD+, disrupting the production of ATP and leading to the death of the insect.[6][7]
Quantitative Efficacy Data
| Pest Species | Host Plant | Efficacy Metric | Value | Reference |
| Red pumpkin beetle | Cucumber | Population Reduction | Lowest population at 150 g a.i./ha | [8] |
| Thrips | Chilli | Field Efficacy | 60.94% to 78.53% reduction | |
| Leafhoppers | Okra | Population Reduction | 63.49% over control at 2 ml/L | |
| Freshwater fish | - | Acute Toxicity (LC50) | 0.16 µg a.i./L | |
| Aquatic invertebrates | - | Acute Toxicity (EC50) | 1.0 µg a.i./L | [5] |
| Birds (acute oral) | - | Toxicity (LD50) | 87 mg a.i./kg-bw | [5] |
Trifluralin: A Pre-emergence Herbicide
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds in a variety of crops.[9][10]
Mechanism of Action: Microtubule Assembly Inhibition
Trifluralin disrupts plant cell division by inhibiting the assembly of microtubules. Microtubules are essential components of the cytoskeleton and are crucial for chromosome segregation during mitosis. By binding to tubulin, the protein subunit of microtubules, trifluralin prevents their polymerization, leading to a failure of cell division and ultimately, the death of the weed seedling.[11]
Quantitative Efficacy Data
| Weed Species | Efficacy Metric | Value | Reference |
| Amaranthus palmeri (resistant) | EC50 (root length reduction) | 1.02 µM | [12] |
| Amaranthus palmeri (susceptible) | EC50 (root length reduction) | 0.39 µM | [12] |
| Freshwater fish (Oncorhynchus mykiss) | LC50 (96-hour) | 41 µg/L (geometric mean) | [9] |
| Freshwater crustaceans | EC50/LC50 (48-96 hour) | 37 to 2200 µg/L | [9] |
Experimental Protocols
Synthesis of Trifluoromethylaniline-Based Agrochemicals
Protocol 1: Synthesis of Flutolanil
This protocol is a generalized procedure based on the formal condensation reaction.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-(isopropyloxy)aniline in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Acylation : Cool the solution in an ice bath. Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride in the same solvent. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization : Confirm the structure of the synthesized flutolanil using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Tolfenpyrad
This protocol describes a general method for the synthesis of tolfenpyrad via an aminolysis reaction.[13]
-
Reaction Setup : In a four-necked flask, combine ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate, 4-(4-methylphenoxy)benzylamine, and a suitable solvent such as toluene or chlorobenzene.[13]
-
Catalysis : Add an acid catalyst, for example, titanium tetrachloride or tetraisopropyl titanate.[13]
-
Reaction Conditions : Heat the reaction mixture to a temperature between 80°C and 140°C and maintain for several hours (e.g., 6-12 hours).[13]
-
Work-up : After cooling, add water and stir. Separate the organic layer, wash with water, and remove the solvent under reduced pressure.[13]
-
Purification : The resulting solid can be recrystallized from a mixed solvent system like ethyl acetate-petroleum ether to yield the purified tolfenpyrad.[13]
Biological Activity Assays
Protocol 3: In Vitro Fungicidal Assay of Flutolanil against Rhizoctonia solani
-
Media Preparation : Prepare potato dextrose agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Compound Preparation : Prepare a stock solution of flutolanil in a suitable solvent (e.g., acetone, DMSO). Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 ppm). Pour the amended PDA into sterile Petri dishes.
-
Inoculation : From a fresh culture of R. solani, take a mycelial disc (e.g., 5 mm in diameter) using a sterile cork borer and place it at the center of each PDA plate.
-
Incubation : Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection : Measure the radial mycelial growth daily until the mycelium in the control plates (without fungicide) reaches the edge of the plate.
-
Data Analysis : Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).
Protocol 4: Insecticidal Bioassay of Tolfenpyrad
This protocol is a general guide for a larval contact bioassay.
-
Insect Rearing : Rear a susceptible strain of the target insect larvae (e.g., Aedes aegypti) under controlled laboratory conditions.
-
Solution Preparation : Prepare a stock solution of tolfenpyrad in a suitable solvent and make serial dilutions to obtain a range of test concentrations.
-
Treatment : Place a known number of larvae (e.g., 20-25) in a beaker containing a specific volume of water. Add the test solution to the water to achieve the desired final concentration.
-
Incubation : Maintain the beakers at a controlled temperature and photoperiod.
-
Data Collection : Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis : Calculate the percentage of mortality for each concentration, correct for control mortality using Abbott's formula if necessary, and determine the LC50 value (the concentration that causes 50% mortality).
Protocol 5: Herbicidal Bioassay of Trifluralin
This protocol outlines a pre-emergence herbicidal activity assay.
-
Seed Germination : Germinate seeds of a susceptible weed species (e.g., Amaranthus palmeri) on moist filter paper in Petri dishes.
-
Treatment Application : Prepare a range of concentrations of trifluralin in a suitable solvent. Apply a known volume of each concentration to the filter paper in the Petri dishes.
-
Incubation : Place the Petri dishes in a growth chamber with controlled light, temperature, and humidity.
-
Data Collection : After a set period (e.g., 5-7 days), measure the root length of the seedlings.
-
Data Analysis : Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that causes a 50% reduction in root length).[12]
The this compound moiety is a privileged scaffold in agrochemical research, leading to the development of highly effective fungicides, insecticides, and herbicides. The protocols and data presented herein provide a framework for the synthesis, evaluation, and understanding of these important compounds. Further research into novel derivatives and formulations based on this versatile chemical structure holds significant promise for addressing the ongoing challenges in global food production and pest management.
References
- 1. nichino-europe.com [nichino-europe.com]
- 2. Flutolanil | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nichino.co.jp [nichino.co.jp]
- 4. Phytopathology 1989 | Biological Mode of Action of Flutolanil in Its Systemic Control of Rice Sheath Blight [apsnet.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Tolfenpyrad (Ref: OMI 88) [sitem.herts.ac.uk]
- 7. fao.org [fao.org]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Trifluralin in freshwater and marine water [waterquality.gov.au]
- 10. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population [mdpi.com]
- 13. New method for synthetizing tolfenpyrad - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: N-Phenyl-3-(trifluoromethyl)aniline as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-3-(trifluoromethyl)aniline is a key structural motif and a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of molecules, making it a desirable feature in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of various classes of bioactive molecules derived from this compound and its close analogs, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.
Kinase Inhibitors
The this compound scaffold is a prominent feature in a number of potent and selective kinase inhibitors, targeting key enzymes in cancer signaling pathways.
Bcr-Abl Kinase Inhibitors: The Nilotinib Scaffold
Nilotinib, a second-generation tyrosine kinase inhibitor, is a highly effective therapeutic for chronic myelogenous leukemia (CML).[1] Its structure is based on a derivative of this compound. The following protocols describe the synthesis of Nilotinib, illustrating the utility of this building block.
Signaling Pathway: Bcr-Abl and Nilotinib Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML. Nilotinib binds to the ATP-binding site of the Abl kinase domain, inhibiting its activity and blocking downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][3]
Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.
Experimental Protocol: Synthesis of Nilotinib
The synthesis of Nilotinib involves a multi-step process, with a key step being the amide bond formation between 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.[4][5]
Step 1: Synthesis of 4-methyl-N-(3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl)-3-nitrobenzamide
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Heat the mixture at reflux for 2-3 hours to form the corresponding acid chloride.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a dry, aprotic solvent like dichloromethane.
-
In a separate flask, dissolve 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1.0 eq) and a base such as triethylamine (1.5 eq) in dichloromethane.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired nitrobenzamide derivative.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitrobenzamide derivative (1.0 eq) in a solvent mixture such as ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction, filter through a pad of celite, and wash with ethanol.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding amine.
Step 3: Guanidinylation
-
To a solution of the amine from the previous step (1.0 eq) in n-butanol, add cyanamide (2.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture at 90-95 °C for 20 hours.[5]
-
Cool the mixture and filter the resulting solid.
-
The solid is then treated with a base to afford the guanidine intermediate.
Step 4: Final Condensation to Yield Nilotinib
-
A mixture of the guanidine intermediate (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) in n-butanol is heated at 110-115 °C for 9 hours.[4]
-
Cool the reaction to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with hot water and hot methanol and then dried under vacuum to yield Nilotinib.[4]
KDR Kinase Inhibitors: Diaryl Urea Scaffolds
This compound is a crucial component in the design of diaryl urea-based kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR). These inhibitors play a role in blocking angiogenesis, a key process in tumor growth.[6]
Signaling Pathway: VEGFR-2 (KDR) and its Inhibition
VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. KDR inhibitors containing the this compound moiety act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and thus inhibiting angiogenesis.
Caption: VEGFR-2 (KDR) signaling pathway and its inhibition by diaryl urea compounds.
Experimental Protocol: Synthesis of a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea Derivative [6]
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a dry solvent like THF, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization to yield the desired urea derivative.
mTOR Inhibitors: Torin2 Analogs
The this compound moiety is also found in potent and selective mTOR inhibitors like Torin2. mTOR is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.[7][8]
Signaling Pathway: mTOR and its Inhibition
mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. These complexes integrate signals from growth factors and nutrients to regulate processes like protein synthesis, cell growth, and autophagy. Torin2 and its analogs act as ATP-competitive inhibitors of mTOR, blocking the activity of both mTORC1 and mTORC2.
Caption: Simplified mTOR signaling pathway showing inhibition by Torin2.
Experimental Protocol: General Synthesis of a Torin2 Analog [9]
The synthesis of Torin2 analogs is a multi-step process, with a key step involving the introduction of the this compound moiety.
-
A dichloroquinoline scaffold is reacted with 3-(trifluoromethyl)aniline in the presence of a base in a suitable solvent.
-
The resulting intermediate undergoes a Horner-Wadsworth-Emmons reaction to construct the lactam ring.
-
A final palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a boronic acid, is performed to introduce the final substituent.
Anti-inflammatory Agents
Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Pyrazole-based COX Inhibitors
Pyrazole derivatives incorporating the trifluoromethylphenyl moiety have been synthesized and evaluated as selective COX-2 inhibitors.[1]
Experimental Protocol: Synthesis of a Pyrazole-based COX Inhibitor [1]
-
A chalcone intermediate is synthesized by the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.
-
The chalcone is then reacted with a substituted hydrazine, such as 4-(trifluoromethyl)phenylhydrazine, in a suitable solvent like ethanol with a catalytic amount of acid to yield the pyrazoline derivative.
-
The pyrazoline can be oxidized to the corresponding pyrazole using an oxidizing agent like iodine in the presence of a base.
Antimicrobial Agents
The this compound scaffold has been incorporated into various heterocyclic systems, leading to compounds with significant antimicrobial activity.
Pyrazole-based Antibacterial Agents
A series of pyrazole derivatives containing the N-(trifluoromethyl)phenyl group have been synthesized and shown to be effective against drug-resistant Gram-positive bacteria.[1]
Experimental Protocol: Synthesis of a Pyrazole-based Antibacterial Agent [1]
-
Synthesis of a pyrazole aldehyde intermediate is achieved through the Vilsmeier-Haack reaction of a corresponding hydrazone.
-
Reductive amination of the pyrazole aldehyde with various anilines, including 3-(trifluoromethyl)aniline, is performed to obtain the final products. This typically involves the formation of an imine intermediate followed by reduction with a reducing agent like sodium borohydride.
Quantitative Data Summary
The following tables summarize the biological activity of various bioactive molecules derived from this compound and its analogs.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Compound Example | IC50 / EC50 | Reference |
| Diaryl Urea | KDR | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | 0.0689 µM | [6] |
| Benzonaphthyridinone | mTOR | Torin2 | 0.25 nM (cellular mTOR) | [7] |
Table 2: Antimicrobial Activity
| Compound Class | Bacterial Strain | Compound Example | MIC (µg/mL) | Reference |
| Pyrazole Derivative | S. aureus | Phenoxy derivative | 1.56 - 3.12 | [1] |
| Pyrazole Derivative | E. faecalis | Phenoxy derivative | 3.12 | [1] |
| Pyrazole Derivative | E. faecium | Phenoxy derivative | 1.56 | [1] |
Table 3: Anti-inflammatory Activity
| Compound Class | Target Enzyme | Compound Example | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative | COX-2 | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | 0.26 | >192.3 | [1] |
Experimental Workflows
Workflow for Kinase Inhibitor Synthesis (Diaryl Urea)
Caption: General workflow for the synthesis of a diaryl urea KDR kinase inhibitor.
Workflow for Antibacterial Pyrazole Synthesis
Caption: General workflow for the synthesis of a pyrazole-based antibacterial agent.
Conclusion
This compound and its derivatives are undeniably valuable synthons in the development of a wide array of bioactive molecules. Their incorporation into various molecular scaffolds has led to the discovery of potent kinase inhibitors for cancer therapy, selective anti-inflammatory agents, and novel antimicrobial compounds. The protocols and data presented herein provide a comprehensive resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this privileged building block in the design of next-generation therapeutics.
References
- 1. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. stemcell.com [stemcell.com]
- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of N-Phenyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the reductive amination of N-Phenyl-3-(trifluoromethyl)aniline. This procedure is a valuable tool for the synthesis of novel secondary amines, which are important scaffolds in medicinal chemistry and drug development. The protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, which is particularly effective for the reductive amination of weakly basic anilines.
Introduction
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a direct route to secondary and tertiary amines from carbonyl compounds and primary or secondary amines, respectively. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The choice of reducing agent is critical for the success of the reaction, especially when dealing with substrates that are sensitive to more reactive hydrides.
This compound is a valuable building block in the synthesis of pharmacologically active compounds. The presence of the electron-withdrawing trifluoromethyl group can enhance metabolic stability and modulate the physicochemical properties of the final molecule. However, this group also reduces the nucleophilicity of the aniline nitrogen, making reductive amination more challenging. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is mild enough to not reduce the carbonyl starting material but is sufficiently reactive to reduce the intermediate iminium ion formed from the weakly basic aniline.
Experimental Protocol
This protocol describes the reductive amination of this compound with cyclohexanone as a representative carbonyl compound, using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound (liquid)
-
Cyclohexanone (liquid)
-
Sodium triacetoxyborohydride (STAB) (solid)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aniline.
-
To the stirred solution, add cyclohexanone (1.2 eq) followed by glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
In a separate container, weigh sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Add the STAB portion-wise to the reaction mixture over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (disappearance of the limiting starting material), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and add dichloromethane (DCM) to dilute the organic phase.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(3-(trifluoromethyl)phenyl)-N-phenylcyclohexanamine.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and in an inert atmosphere.
-
1,2-Dichloroethane and dichloromethane are chlorinated solvents and should be handled with caution.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Moles (mmol) | Mass/Volume |
| This compound | 237.22 | 1.0 | 1.0 | 237 mg |
| Cyclohexanone | 98.14 | 1.2 | 1.2 | 118 mg (0.12 mL) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |
| Acetic Acid | 60.05 | 1.0 | 1.0 | 60 mg (0.06 mL) |
| 1,2-Dichloroethane (DCE) | - | - | - | 5 mL |
| Product | 319.38 | - | - | Theoretical Yield: 319 mg |
| Expected Yield | - | - | - | ~70-85% |
Note: The expected yield is an estimation based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification efficiency.
Mandatory Visualization
Diagram of the Reductive Amination Workflow:
Caption: A workflow diagram illustrating the key steps in the reductive amination protocol.
Signaling Pathway of Reductive Amination:
Caption: A diagram showing the chemical transformations in the reductive amination process.
Application Notes and Protocols for the Quantification of N-Phenyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-3-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design. Accurate and precise quantification of this compound is essential for quality control, process monitoring, and stability testing. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
The primary analytical techniques for the quantification of this compound are HPLC-UV and GC-MS. HPLC-UV is a robust and widely available technique suitable for routine purity testing and quantification. GC-MS offers high sensitivity and selectivity, providing structural information that is useful for impurity identification.
Quantitative Data Summary
While specific validated performance data for this compound is not extensively published, the following tables summarize the expected validation parameters based on established methodologies for analogous aromatic amines and trifluoromethylaniline derivatives, in accordance with ICH guidelines.[1]
Table 1: HPLC-UV Method - Expected Performance Characteristics
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method - Expected Performance Characteristics
| Validation Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)[1]
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). 0.1% formic acid can be added to both solvents.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method.
4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: General experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the sensitive and selective quantification of this compound.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[1]
-
Helium (carrier gas)
-
Dichloromethane or Toluene (GC grade)
-
This compound reference standard
2. Chromatographic and Spectrometric Conditions
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Injection Mode: Splitless[2]
-
Injector Temperature: 280 °C[2]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu[2]
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) using dichloromethane as the diluent.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in dichloromethane to achieve a final concentration within the linear range of the method.
4. Analysis and Quantification
-
Perform a blank injection with dichloromethane to ensure the system is clean.
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area of a characteristic ion versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for the analysis of this compound by GC-MS.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Phenyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-Phenyl-3-(trifluoromethyl)aniline. This method is suitable for the quantitative determination of the main component and the separation of potential process-related impurities and degradation products. The protocol provided herein is designed for use in research, quality control, and drug development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. High-performance liquid chromatography (HPLC) is a precise and reliable technique for purity assessment and impurity profiling. This document provides a comprehensive protocol for the HPLC analysis of this compound, including system suitability requirements and method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥ 98%)
-
Methanol (HPLC grade)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
A summary of the chromatographic conditions is presented in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Preparation of Solutions
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the standard solution.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters and typical acceptance criteria are summarized in Table 3.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The peak of this compound should be pure and free from interference from impurities and diluent. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% when analyzed by different analysts on different days with different equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1; RSD for precision at this level should be ≤ 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
System Suitability
Before sample analysis, the chromatographic system must meet the system suitability criteria. A standard solution is injected five times, and the parameters are evaluated as shown in Table 4.
Table 4: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Areas | ≤ 2.0% for five replicate injections |
Data Presentation
The purity of the this compound sample is calculated using the area percent method, assuming all impurities have the same response factor as the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of a hypothetical purity analysis is presented in Table 5.
Table 5: Example Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.2 | 15,000 | 0.15 | Impurity A (e.g., Aniline) |
| 2 | 9.8 | 9,950,000 | 99.50 | This compound |
| 3 | 12.5 | 25,000 | 0.25 | Impurity B (e.g., Oxidative degradant) |
| 4 | 14.1 | 10,000 | 0.10 | Unknown Impurity |
| Total | 10,000,000 | 100.00 |
Potential Impurities
The synthesis of this compound may involve the reaction of aniline with a substituted phenyl ring.[1] Potential process-related impurities could include unreacted starting materials and by-products. Degradation of aniline derivatives can occur through oxidation.[2] This HPLC method is designed to separate the main component from such potential impurities.
Visualizations
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Relationship between the analytical method, validation parameters, and application.
References
The Pivotal Role of N-Phenyl-3-(trifluoromethyl)aniline in the Synthesis of Marketed Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The N-phenyl-3-(trifluoromethyl)aniline scaffold is a cornerstone in the design and synthesis of numerous targeted kinase inhibitors. The trifluoromethyl group, a bioisostere of the methyl group, often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of three prominent kinase inhibitors—Sorafenib, Regorafenib, and Nilotinib—all of which utilize a derivative of this compound as a key building block.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound and its analogs are crucial intermediates in the synthesis of a class of kinase inhibitors characterized by a urea or amide linkage. The trifluoromethylphenyl moiety plays a critical role in the pharmacophore, often engaging in key interactions within the ATP-binding pocket of the target kinase. The synthetic strategies for incorporating this moiety typically involve the reaction of a trifluoromethyl-substituted aniline or isocyanate with a corresponding amine-containing fragment of the final molecule.
Kinase Inhibitor Profile and Efficacy
The kinase inhibitors detailed below target various signaling pathways implicated in cancer cell proliferation, angiogenesis, and survival. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity (IC50) of Sorafenib against Various Kinases[1][2][3]
| Kinase Target | Sorafenib IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| RET | 43 |
Table 2: Inhibitory Activity (IC50) of Regorafenib against Various Kinases[4][5][6]
| Kinase Target | Regorafenib IC50 (nM) |
| VEGFR1 | 13 |
| VEGFR2 | 4.2 |
| VEGFR3 | 46 |
| PDGFR-β | 22 |
| c-Kit | 7 |
| RET | 1.5 |
| Raf-1 | 2.5 |
| B-Raf (wild-type) | 28 |
| B-Raf (V600E) | 19 |
Table 3: Inhibitory Activity (IC50) of Nilotinib against Various Kinases[7][8][9]
| Kinase Target | Nilotinib IC50 (nM) |
| BCR-ABL | <30 - 60 |
| PDGFR | 69 |
| c-KIT | 210 |
| CSF-1R | 125 - 250 |
| DDR1 | 3.7 |
Experimental Protocols
The following sections provide detailed synthetic protocols for Sorafenib, Regorafenib, and Nilotinib, highlighting the integration of the this compound moiety.
Synthesis of Sorafenib
Sorafenib is a multi-kinase inhibitor that targets the Raf/MEK/ERK and VEGFR signaling pathways. A key step in its synthesis is the formation of a urea linkage between 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This intermediate can be synthesized from 4-chloro-3-(trifluoromethyl)aniline.
-
Materials: 4-chloro-3-(trifluoromethyl)aniline, triphosgene, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve triphosgene in DCM in a reaction vessel under an inert atmosphere.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM to the triphosgene solution at 0 °C.
-
Subsequently, add a solution of triethylamine in DCM dropwise.
-
Allow the reaction to stir at room temperature and monitor for completion by TLC.
-
Upon completion, the solvent is removed by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
-
Protocol 2: Final Synthesis of Sorafenib [1]
-
Materials: 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in DCM.
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for several hours.
-
The product, Sorafenib, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.
-
Synthesis of Regorafenib
Regorafenib is another multi-kinase inhibitor with a similar structural motif to Sorafenib. Its synthesis also involves the formation of a urea linkage.
Protocol 3: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea [2]
-
Materials: 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 3-fluoro-4-aminophenol, and a suitable solvent (e.g., tetrahydrofuran, N,N-dimethylformamide).
-
Procedure:
-
In a reaction vessel, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 3-fluoro-4-aminophenol in the chosen solvent.
-
Control the temperature and allow the condensation reaction to proceed to generate the urea intermediate.
-
Protocol 4: Final Synthesis of Regorafenib [2]
-
Materials: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea, 4-chloro-N-methyl-2-pyridinecarboxamide hydrochloride, a base (e.g., potassium carbonate), and a suitable solvent.
-
Procedure:
-
To the same reactor containing the intermediate from Protocol 3, add the base and stir.
-
Add 4-chloro-N-methyl-2-pyridinecarboxamide hydrochloride to initiate the substitution reaction.
-
Heat the reaction mixture and monitor for completion.
-
After the reaction is complete, cool the mixture and purify to obtain Regorafenib.
-
Synthesis of Nilotinib
Nilotinib is a potent Bcr-Abl kinase inhibitor. Its synthesis involves the formation of an amide bond between 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline and 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
Protocol 5: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline [3]
-
Materials: 3-(4-methyl-1H-imidazol-1-yl)-5-nitrophenyl)trifluoromethylbenzene, 10% palladium on carbon, ethanol, hydrogen gas.
-
Procedure:
-
In a hydrogenation reactor, combine 3-((4-methyl-1H-imidazol-1-yl)-5-nitrophenyl)trifluoromethylbenzene and 10% palladium on carbon in ethanol.
-
Pressurize the reactor with hydrogen gas (5-8 Kg/cm²) and heat to 50-55 °C.
-
Maintain the reaction until hydrogen uptake ceases (approximately 4 hours).
-
Filter to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Recrystallize from a suitable solvent like isopropyl ether to yield the purified aniline intermediate.
-
Protocol 6: Final Synthesis of Nilotinib [4]
-
Materials: 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, thionyl chloride (SOCl2), N-Methyl-pyrrolidone (NMP), 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
-
Procedure:
-
To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid in NMP, add SOCl2 and heat to 60 °C for 1 hour to form the acid chloride.
-
Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to the reaction mixture and continue heating at 90 °C for 3 hours.
-
After the reaction, add water and adjust the pH to 11-12 with a sodium hydroxide solution.
-
Cool the suspension, filter the solid, wash with water, and dry under vacuum to yield Nilotinib.
-
Signaling Pathways and Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and their general synthetic workflows.
Caption: Raf/MEK/ERK and VEGFR Signaling Pathway Inhibition.
Caption: Bcr-Abl Signaling Pathway Inhibition by Nilotinib.
Caption: General Synthetic Workflow for Kinase Inhibitors.
References
- 1. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 2. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 3. CN103694176B - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]
Synthetic Routes to N-Phenyl-3-(trifluoromethyl)aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-Phenyl-3-(trifluoromethyl)aniline and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. The synthetic routes described herein focus on modern cross-coupling methodologies, offering efficient and versatile pathways to these valuable molecules.
Introduction
This compound derivatives are key structural motifs in a variety of pharmacologically active compounds and functional materials. The trifluoromethyl group can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity. The primary challenge in synthesizing these molecules lies in the efficient formation of the C-N bond between the aniline and the phenyl ring. This document outlines two of the most powerful and widely adopted methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
Reaction Principles
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2][3] The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][4] The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][4] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[5]
Ullmann Condensation: A classical method for the formation of C-N bonds, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[6][7] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] However, modern advancements have led to the development of more efficient catalytic systems using soluble copper catalysts and various ligands, allowing the reaction to proceed under milder conditions.[6][8] The reaction is particularly effective for aryl halides activated by electron-withdrawing groups.[6]
Data Presentation: Representative Reaction Conditions
The following table summarizes representative reaction conditions for the synthesis of this compound derivatives using the Buchwald-Hartwig amination. This data is compiled from various sources and is intended to serve as a guideline for reaction optimization.
| Entry | Aryl Halide/Triflate | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-3-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85 |
| 2 | 1-chloro-3-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOtBu (1.2) | Dioxane | 100 | 24 | 78 |
| 3 | 3-(trifluoromethyl)phenyl triflate | Aniline | Pd(OAc)₂ (5) | (rac)-BINAP (7.5) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 92 |
| 4 | 1-iodo-3-(trifluoromethyl)benzene | Aniline | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMF | 120 | 10 | 88 |
Experimental Protocols
General Considerations: Both the Buchwald-Hartwig amination and the Ullmann condensation are sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[1] All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Protocol 1: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed synthesis of this compound. Optimization may be required for specific substrates.
Materials:
-
1-bromo-3-(trifluoromethyl)benzene (1.0 equiv)
-
Aniline (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous, deoxygenated toluene (0.1-0.5 M)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and Xantphos.
-
Add Cs₂CO₃, 1-bromo-3-(trifluoromethyl)benzene, and aniline to the Schlenk tube.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[9]
Protocol 2: Ullmann Condensation
This protocol describes a modern approach to the copper-catalyzed synthesis of this compound.
Materials:
-
1-iodo-3-(trifluoromethyl)benzene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) (0.2-1.0 M)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI, L-proline, and K₂CO₃.
-
Add 1-iodo-3-(trifluoromethyl)benzene and aniline to the Schlenk tube.
-
Add anhydrous DMSO via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Monitoring N-Phenyl-3-(trifluoromethyl)aniline Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-3-(trifluoromethyl)aniline is a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The ability to effectively monitor the progress of chemical reactions involving this intermediate is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely employed for real-time or near real-time qualitative monitoring of chemical reactions. This document provides a detailed protocol for monitoring reactions involving this compound using TLC, with a practical example of a Buchwald-Hartwig amination reaction.
Principle of TLC Reaction Monitoring
TLC enables the separation of components in a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, it is possible to track the consumption of the starting material (this compound) and the formation of the product(s). The separation is visualized under UV light or by using a chemical stain, and the progress of the reaction is assessed by the disappearance of the starting material spot and the appearance and intensification of the product spot.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined experimentally but can begin at 4:1 (hexanes:ethyl acetate, v/v). For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve spot shape.[1]
-
Spotting Capillaries: Glass capillary tubes.
-
Developing Chamber: A glass chamber with a lid.
-
Visualization:
-
UV lamp (254 nm).
-
Iodine chamber.
-
p-Anisaldehyde stain.
-
-
This compound: (and other reactants as per the specific reaction).
-
Reaction Solvents and Reagents: As required for the specific chemical transformation.
Protocol for TLC Monitoring of a Buchwald-Hartwig Amination Reaction
This protocol provides an example of monitoring the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
1. Preparation of the TLC Developing Chamber:
- Pour the chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate) into the developing chamber to a depth of about 0.5 cm.
- Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors.
- Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.
2. Preparation of the TLC Plate:
- Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.
- Mark three equally spaced points on the origin for spotting: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
3. Spotting the TLC Plate:
- "SM" Lane: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot of this solution to the "SM" mark on the origin.
- Initial Reaction Sample (t=0): Before initiating the reaction, take a small aliquot of the reaction mixture (containing all reagents except the catalyst or the component that starts the reaction). Spot this on the "R" mark.
- "C" Lane (Co-spot): Apply a spot of the starting material solution ("SM") and, on top of it, a spot of the initial reaction mixture ("R") at the "C" mark. This lane helps in distinguishing the starting material from the product if their Rf values are similar.[2]
4. Running the TLC:
- Start the chemical reaction.
- At predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "R" lane of a new, freshly prepared TLC plate. It is also advisable to co-spot each time point on the "C" lane with the starting material.
- Place the spotted TLC plate carefully into the equilibrated developing chamber, ensuring the origin line is above the solvent level.
- Allow the solvent to ascend the plate by capillary action.
- When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Allow the plate to air dry completely.
5. Visualization:
- UV Light: Examine the dried TLC plate under a UV lamp at 254 nm. Aromatic compounds like this compound and many of its products will appear as dark spots against a fluorescent background.[3][4] Circle the observed spots with a pencil.
- Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will develop yellow-brown spots. This method is semi-destructive.
- p-Anisaldehyde Staining: Dip the plate into a p-anisaldehyde staining solution, gently warm it with a heat gun until colored spots appear. This is a destructive method.
6. Data Interpretation:
- Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
- Monitor the disappearance of the starting material spot in the "R" lane and the appearance of a new, more polar (usually lower Rf) or less polar (higher Rf) product spot over time.
- The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.
Data Presentation
Summarize the TLC data for each reaction time point in a table for clear comparison and tracking of the reaction progress.
| Time Point | Starting Material (SM) Rf | Product (P) Rf | Observations |
| t = 0 min | 0.65 | - | Intense SM spot, no product visible. |
| t = 30 min | 0.65 | 0.40 | Faint product spot appears, SM spot still intense. |
| t = 1 hr | 0.65 | 0.40 | Product spot intensifies, SM spot diminishes. |
| t = 2 hr | 0.65 | 0.40 | Faint SM spot, intense product spot. |
| t = 4 hr | - | 0.40 | SM spot has disappeared, only product spot visible. |
| Note: Rf values are hypothetical and will vary depending on the exact mobile phase composition and reaction product. |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenyl-3-(trifluoromethyl)aniline
Welcome to the Technical Support Center for the synthesis of N-Phenyl-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Buchwald-Hartwig amination and Ullmann condensation reactions.
Q1: My Buchwald-Hartwig amination reaction is showing low to no conversion. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in a Buchwald-Hartwig amination is a frequent issue. Here’s a systematic approach to troubleshooting:
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Catalyst and Ligand Inactivity: The palladium catalyst and phosphine ligand are the heart of the reaction. Their inactivity is a primary suspect.
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Solution: Use a pre-formed, air-stable palladium precatalyst (e.g., G3-XPhos) to ensure the active Pd(0) species is generated reliably. If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions (presence of a reducing agent like the phosphine ligand) are suitable for its reduction to Pd(0). Ensure your phosphine ligand is not oxidized; store it under an inert atmosphere. For electron-deficient anilines like 3-(trifluoromethyl)aniline, bulky and electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often more effective.[1]
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Inappropriate Base Selection: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
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Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be a better choice, although they might require higher temperatures.
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Solvent Issues: The solvent affects the solubility of reagents and the stability of the catalytic species.
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Solution: Toluene and dioxane are common solvents. Ensure they are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. For greener alternatives, consider 2-methyltetrahydrofuran (2-MeTHF).
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Reaction Temperature: The reaction may not have reached the necessary activation energy.
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Solution: While some modern catalyst systems work at room temperature, many Buchwald-Hartwig reactions require heating, typically between 80-110 °C.
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Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide or formation of a diarylamine. How can I minimize these?
A2: Side product formation is a common challenge that can significantly lower the yield of the desired this compound.
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Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine.
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Cause: This can be promoted by moisture or certain phosphine ligands. β-hydride elimination from the palladium-amido intermediate can also lead to this side product.
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Solution: Ensure anhydrous reaction conditions. Screening different phosphine ligands can help identify one that favors reductive elimination of the desired product over side reactions.
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Diarylamine Formation: This happens when the product amine reacts with another molecule of the aryl halide.
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Cause: This is more prevalent with highly reactive catalyst systems or when using a large excess of the aryl halide.
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Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the aniline (1.1-1.2 equivalents) can help consume the aryl halide and minimize diarylamine formation. Adjusting the catalyst loading and reaction time can also be beneficial.
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Q3: My Ullmann condensation reaction for this compound is sluggish and gives a low yield. What can I do to improve it?
A3: The Ullmann condensation is a classical alternative to the Buchwald-Hartwig amination but often requires harsher conditions.
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Copper Catalyst Activity: The state of the copper catalyst is critical.
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Solution: Use a fresh source of a Cu(I) salt, such as CuI or CuBr. "Activated" copper powder can also be used. Modern protocols often employ soluble copper catalysts with ligands.
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High Reaction Temperatures: Traditional Ullmann reactions often require temperatures above 200 °C.[2]
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Solution: The use of ligands such as 1,10-phenanthroline or N,N'-dimethyl ethylenediamine (DMEDA) can significantly lower the required reaction temperature to the 100-150 °C range.
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Substrate Reactivity: Aryl halides with electron-withdrawing groups, like 3-bromobenzotrifluoride, are generally more reactive in Ullmann condensations.[2]
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Solution: If you are using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.
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Base and Solvent: A suitable base and a high-boiling polar solvent are necessary.
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Solution: Potassium carbonate (K₂CO₃) is a common base. Solvents like DMF, NMP, or DMSO are typically used. Ensure the solvent is anhydrous.
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Q4: How do I effectively purify this compound from the reaction mixture?
A4: Proper purification is essential to obtain a high-purity product.
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Initial Workup:
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.
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Wash the organic layer with water or brine to remove inorganic salts. If excess aniline was used, an acidic wash with dilute HCl can be employed to remove it by forming the water-soluble anilinium salt. However, be cautious as the product itself is an aniline derivative and may also be extracted into the aqueous layer if the acid concentration is too high.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
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Chromatography:
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Solution: Flash column chromatography on silica gel is the most common method for purifying the crude product. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).[3]
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Data Presentation
The following tables summarize key reaction parameters and their impact on the yield of diarylamine synthesis, providing a basis for comparison and optimization.
Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | >95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85-90 |
| G3-XPhos (1) | - | Cs₂CO₃ | 2-MeTHF | 90 | 12 | >98 |
| Pd(OAc)₂ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 20 | 80-85 |
Note: Yields are approximate and can vary based on specific substrate purity and reaction scale.
Table 2: Comparison of Reaction Parameters for Ullmann Condensation
| Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 75-85 |
| CuI (5) | DMEDA (10) | K₂CO₃ | Dioxane | 110 | 36 | 70-80 |
| Copper Powder (100) | None | K₂CO₃ | NMP | 180 | 48 | 50-60 |
| CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 100 | 24 | 80-90 |
Note: Yields are approximate and can vary based on specific substrate purity and reaction scale.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound
Materials:
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3-Bromobenzotrifluoride
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Aniline
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Palladium(II) acetate (Pd(OAc)₂)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
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Magnetic stirrer and heating mantle
Procedure:
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To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
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Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
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Under a positive pressure of inert gas, add anhydrous toluene (5 mL).
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Add 3-bromobenzotrifluoride (1.0 mmol, 1.0 equiv) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
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Place the flask in a preheated oil bath at 100 °C and stir vigorously.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
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Once complete, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
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Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford this compound.
Protocol 2: Ullmann Condensation for the Synthesis of this compound
Materials:
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3-Bromobenzotrifluoride
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Aniline
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Copper(I) iodide (CuI)
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1,10-Phenanthroline
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Potassium carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Standard laboratory glassware
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Magnetic stirrer and heating mantle
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
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Add 3-bromobenzotrifluoride (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
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Add anhydrous DMF (5 mL) to the flask.
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Place the flask in a preheated oil bath at 120 °C and stir the mixture.
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Monitor the reaction by TLC or GC-MS. The reaction may take 24-48 hours to reach completion.
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After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common issues in the synthesis and the general experimental workflow.
References
Technical Support Center: Troubleshooting Unexpected Side Products in N-Phenyl-3-(trifluoromethyl)aniline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected side products during reactions involving N-Phenyl-3-(trifluoromethyl)aniline. Below you will find troubleshooting guides and frequently asked questions to help identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is developing a yellow or brownish color upon storage. What is the cause and how can I prevent it?
A1: The discoloration of aniline derivatives is often due to oxidation or photodegradation.[1] While minor color changes may not affect all applications, for high-sensitivity experiments, it is indicative of decreased purity. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial, and at recommended cool temperatures (2-8°C).[1] Before use, it is advisable to re-check the purity by HPLC.[1]
Q2: I am observing low or no yield of the desired this compound in my cross-coupling reaction. What are the potential causes?
A2: Low or no product yield can stem from several factors:
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Inactive Starting Materials: Verify the purity of your starting materials, such as 3-(trifluoromethyl)aniline and the corresponding aryl halide, using methods like NMR or GC-MS.[2]
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Insufficient Base: Ensure the base is anhydrous and used in sufficient molar excess (typically 1.5-2.0 equivalents) to effectively deprotonate the aniline.[2]
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Catalyst Inactivity: The palladium or copper catalyst may be deactivated. Ensure proper handling and storage conditions to prevent oxidation.
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Inappropriate Reaction Conditions: The reaction temperature may be too low for the specific substrates and catalyst system. Cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation are sensitive to temperature.[3][4]
Q3: How can I effectively monitor the progress of my reaction to minimize side product formation?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By observing the disappearance of the starting material spots and the appearance of the product spot, you can determine the optimal reaction time. A suitable mobile phase for this compound would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[2] Quenching the reaction promptly after the complete consumption of the limiting starting material can prevent the formation of over-arylated or degradation products.[2]
Troubleshooting Guide for Unexpected Side Products
Issue 1: Formation of a Higher Molecular Weight Side Product Detected by MS.
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Question: My mass spectrometry analysis shows a peak corresponding to the addition of a second 3-(trifluoromethyl)phenyl group. What is this side product and how can I avoid it?
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Answer: This is likely a triarylamine, a common side product in N-arylation reactions resulting from over-arylation.[5] The mono-arylated product, this compound, can sometimes be more nucleophilic than the starting aniline, making it susceptible to a second arylation.
Solutions:
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Control Stoichiometry: Use a slight excess of the aniline starting material relative to the aryl halide to favor the formation of the desired mono-arylated product.[5]
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Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can decrease the rate of the second arylation step.[5]
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Choice of Catalyst and Ligand: Some palladium-ligand systems are more selective for mono-arylation. Screening different bulky alkylphosphine ligands may be beneficial.[4]
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Issue 2: Presence of Unreacted Starting Materials in the Final Product.
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Question: After purification, I still have significant amounts of unreacted 3-(trifluoromethyl)aniline and/or the aryl halide. Why is the reaction not going to completion?
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Answer: Incomplete conversion can be due to poor reactivity of the starting materials or suboptimal reaction conditions. Anilines with electron-withdrawing groups, like the trifluoromethyl group, are less nucleophilic and may react more slowly.[5]
Solutions:
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Increase Reaction Temperature: Gradually increase the temperature while carefully monitoring for the formation of degradation products.[5]
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Screen Solvents: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF, NMP, or toluene are commonly used in these reactions.[3]
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Check Reagent Purity: Ensure all reagents, including the solvent and base, are pure and anhydrous, as impurities can inhibit the catalyst.[5]
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Issue 3: Identification of a Side Product Missing the Halogen from the Aryl Halide Starting Material.
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Question: I have identified a byproduct that appears to be the simple arene from my aryl halide starting material (hydrodehalogenation). What causes this?
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Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including the reaction of the palladium-hydride species with the aryl halide.
Solutions:
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Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases (e.g., NaOt-Bu, K2CO3, Cs2CO3) may mitigate this side reaction.
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Moisture Control: Rigorously exclude water from the reaction, as it can be a source of protons for the hydrodehalogenation pathway.
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Ligand Choice: The ligand can influence the stability of the catalytic intermediates and suppress side reactions.
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Data on N-Arylation Reactions
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Anilines (Buchwald-Hartwig Amination)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 24 | 98 | [6] |
| 2 | 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl (2) | SIPr (2) | NaOt-Bu | Dioxane | 80 | 18 | 95 | [6] |
| 3 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 2 | 96 |[6] |
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Anilines (Ullmann Condensation)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 | [3] |
| 2 | 4-Chloronitrobenzene | Aniline | Cu Powder (stoichiometric) | None | K₂CO₃ | Nitrobenzene | 210 | 12 | 70 | [3] |
| 3 | 2-Bromobenzoic acid | Aniline | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 90 | 12 | 92 |[6] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
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Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv.), 3-(trifluoromethyl)aniline (1.1-1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).
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Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Condensation
This protocol is a general guideline and often requires higher temperatures than the Buchwald-Hartwig amination.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (1.0 equiv.), 3-(trifluoromethyl)aniline (1.2-1.5 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.
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Reaction: Heat the reaction mixture to the desired temperature (often 120-190°C) and stir until the starting material is consumed (monitor by TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent. Purify the residue by column chromatography.
Visualizations
Caption: A general workflow for N-arylation reactions.
Caption: A decision tree for troubleshooting side products.
Caption: Buchwald-Hartwig cycle with potential side reactions.
References
Technical Support Center: Optimization of Reaction Conditions for N-Phenyl-3-(trifluoromethyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Phenyl-3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two primary approaches are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide, while the Suzuki-Miyaura coupling utilizes a boronic acid derivative.
Q2: Which factors are most critical for a successful Buchwald-Hartwig amination to synthesize this compound?
A2: For a successful Buchwald-Hartwig amination, the most critical factors to consider are the choice of palladium catalyst, phosphine ligand, base, and solvent. The interplay of these components is crucial for achieving high yield and purity, especially when dealing with electron-deficient anilines.
Q3: How does the trifluoromethyl group on the aniline ring affect the reaction?
A3: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reaction in several ways. It can make the aryl halide more reactive towards oxidative addition in a Buchwald-Hartwig reaction. However, it can also decrease the nucleophilicity of the aniline, potentially slowing down the reaction. Careful selection of the catalyst and reaction conditions is necessary to overcome these electronic effects.
Q4: What are the typical purification methods for this compound?
A4: Following the reaction, a standard aqueous work-up is typically performed to remove inorganic salts. The crude product is then often purified by column chromatography on silica gel.[1] In some cases, recrystallization can also be an effective purification method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. If making the catalyst in situ, ensure the palladium precursor is of high quality. |
| Inappropriate Ligand | For electron-deficient anilines, bulky and electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often more effective. |
| Incorrect Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is often required to deprotonate the aniline effectively. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Toluene and dioxane are commonly used and generally give good results.[2] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Temperatures between 80-110°C are typical. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrodehalogenation | This side reaction, where the aryl halide is reduced, can compete with the desired amination. Using a well-defined palladium precatalyst and a suitable ligand can minimize this. |
| Homocoupling of Aryl Halide | This can occur if the catalyst system is not optimal. Screening different ligands and controlling the reaction temperature may reduce this side product. |
| Formation of Di- or Tri-arylamines | In some cases, over-arylation can occur. Using a slight excess of the aniline can help to favor the formation of the desired mono-arylated product. |
Data Presentation
Table 1: High-Yield Synthesis of this compound via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline (1.0 mmol) | 3-(Trifluoromethyl)phenylboronic acid (1.0 mmol) | FePd nanowires (3.0) | K₂CO₃ (2.0) | Water | 20 | 5 | 94 | [1] |
Table 2: General Guidelines for Buchwald-Hartwig Amination Conditions
| Component | Recommended Options | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used and commercially available palladium sources. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that are effective for coupling with electron-deficient anilines. |
| Base | NaOtBu, KOtBu, K₃PO₄ | Strong, non-nucleophilic bases are needed to deprotonate the aniline. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents that are well-suited for this reaction.[2] |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Synthesis of this compound[1]
Materials:
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Aniline
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3-(Trifluoromethyl)phenylboronic acid
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Potassium carbonate (K₂CO₃)
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FePd nanowires catalyst
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Deionized water
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2 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred solution of deionized water (10 mL) containing aniline (1.0 mmol), 3-(trifluoromethyl)phenylboronic acid (1.0 mmol), and K₂CO₃ (2.0 mmol), add an aqueous suspension of FePd nanowires (3.0 mol%).
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Stir the reaction mixture continuously for 5 hours at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, add 2 M HCl solution.
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Separate the catalyst using an external magnet and wash it with ethyl acetate.
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Extract the reaction mixture with ethyl acetate (2 x 20 mL).
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Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by gel permeation chromatography to obtain the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude N-Phenyl-3-(trifluoromethyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude N-Phenyl-3-(trifluoromethyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Persistent Colored Impurities (Yellow to Brownish Tinge)
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Potential Cause: The presence of colored impurities is a common issue, often arising from the oxidation of the aniline moiety or residual palladium or copper catalysts from the synthesis (e.g., Buchwald-Hartwig or Ullmann coupling). Amines, in general, can be sensitive to air and light, leading to the formation of colored byproducts.
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Recommended Solutions:
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Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot to remove the charcoal and adsorbed impurities.
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Column Chromatography: A silica gel column with an appropriate eluent system can effectively separate colored impurities.
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Workup with Thiosulfate: If residual palladium is suspected, washing the organic layer with an aqueous solution of sodium thiosulfate during the initial workup can help remove it.
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Issue 2: Oiling Out During Recrystallization
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Potential Cause: "Oiling out" occurs when the solute separates from the solution as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated and cools too rapidly.
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Recommended Solutions:
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Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath.
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Solvent Adjustment: Reheat the solution and add a small amount of the "good" solvent to decrease the saturation.
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Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface to induce nucleation.
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Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.
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Issue 3: Poor Separation in Column Chromatography (Co-elution of Impurities)
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Potential Cause: The polarity of the eluent may be too high, causing both the desired product and impurities to move down the column too quickly. Alternatively, the chosen stationary phase (e.g., silica gel) may not be ideal for separating the specific impurities present.
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Recommended Solutions:
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Optimize Eluent System: Use a less polar solvent system. For this compound, a gradient of ethyl acetate in hexane is commonly used. Start with a low percentage of ethyl acetate and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal eluent composition.
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Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
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Dry Loading: For better resolution, dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the top of the column.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used.
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From Buchwald-Hartwig Coupling: Unreacted starting materials (aniline, 3-halobenzotrifluoride), homocoupled byproducts of the starting materials, and residual palladium catalyst.
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From Ullmann Condensation: Unreacted starting materials, phenol (if starting from a hydroxy-functionalized precursor), and residual copper catalyst.
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General: Oxidized byproducts and solvent residues.
Q2: Which purification technique is best for obtaining high-purity this compound?
A2: For achieving high purity, a combination of techniques is often most effective. Column chromatography is excellent for removing a wide range of impurities. Subsequent recrystallization can then be used to obtain a highly crystalline and pure final product.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: A mixed solvent system of ethanol and water is a good starting point. This compound is generally soluble in hot ethanol and less soluble in water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy, you can achieve a supersaturated solution that will yield crystals upon slow cooling.
Q4: What is the expected boiling point of this compound under vacuum?
A4: The boiling point of this compound is reported to be 108-110 °C at a pressure of 0.3 Torr.[1]
Data Presentation
| Purification Technique | Typical Parameters | Expected Purity | Expected Recovery |
| Vacuum Distillation | 108-110 °C @ 0.3 Torr | >95% | 70-85% |
| Recrystallization | Solvent System: Ethanol/Water | >98% | 60-80% |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate (gradient) | >99% | 85-95% |
Note: Expected purity and recovery are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., starting with a 95:5 hexane:ethyl acetate mixture).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Set up a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Sample Placement: Place the crude this compound in the distillation flask with a stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 108-110 °C at 0.3 Torr).
-
Cooling: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
preventing degradation and discoloration of aniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation and discoloration of aniline derivatives during their experiments.
Troubleshooting Guides
Issue 1: My aniline derivative is turning yellow/brown upon storage.
Question: Why is my colorless or pale-yellow aniline derivative changing color to yellow, brown, or even black over time?
Recommended Actions:
-
Verify Purity: Before use, check the purity of the discolored aniline derivative using analytical techniques like HPLC or GC to quantify the extent of degradation.[4]
-
Purification: If the discoloration is minor, the compound might be purified by distillation or chromatography.[4] However, for sensitive applications, using a fresh, unopened batch is recommended.
-
Optimize Storage: Review your storage procedures. Ensure the compound is stored under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber glass container, and at refrigerated temperatures (2-8°C).[3][4]
Issue 2: My reaction mixture containing an aniline derivative is changing color unexpectedly.
Question: During my reaction, the solution containing an aniline derivative is rapidly changing color. What could be the cause and how can I prevent it?
Answer: A rapid color change in the reaction mixture is a strong indicator of aniline derivative oxidation.[1] This can be triggered by several factors in the reaction environment, including the presence of oxidizing agents (including some metal salts like Cu(II) or Fe(III)), inappropriate pH, or exposure to air.[1]
Recommended Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.[1] Purging the solvent with an inert gas for at least 15 minutes before use can also help remove dissolved oxygen.[5]
-
pH Control: The pH of the reaction medium significantly affects the rate of oxidation.[1] The optimal pH for the stability of many anilines is around 7.[6] Both strongly acidic and strongly alkaline conditions can promote degradation.[7]
-
Temperature Control: If the reaction allows, consider running it at a lower temperature to slow down the rate of oxidation.[5]
-
Protecting Groups: If oxidation is a persistent issue, consider protecting the amine group. Acetylation to form an acetanilide is a common strategy to make the amine less reactive.[1][8] The protecting group can be removed after the reaction.[1]
-
Use of Antioxidants: In some cases, adding a sacrificial antioxidant that oxidizes more readily than your aniline derivative can be effective.[1] However, ensure the antioxidant is compatible with your reaction and downstream applications.[4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aniline derivatives?
A1: To minimize degradation and discoloration, aniline derivatives should be stored in a cool, dark place under an inert atmosphere.[3][4] The ideal conditions are summarized in the table below.
Q2: How does pH affect the stability of aniline derivatives?
A2: The stability of aniline derivatives is significantly influenced by pH. While many aniline derivatives show good stability around neutral pH (pH 7), strongly acidic or alkaline conditions can accelerate degradation.[1][6] For instance, at low pH, the amino group is protonated, which can affect its reactivity and stability. At high pH, the unprotonated amine is more susceptible to oxidation.[7]
Q3: Can I use an aniline derivative that has already discolored?
A3: It depends on the extent of degradation and the sensitivity of your application. Minor discoloration might indicate a small percentage of impurities that may not significantly affect some reactions. However, for applications requiring high purity, such as in drug development, it is crucial to either purify the compound or use a fresh batch.[4] The presence of oxidation byproducts can lead to inconsistent experimental results and the formation of unwanted side products.[4]
Q4: What analytical methods are best for assessing the purity of aniline derivatives?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for determining the purity of aniline derivatives and detecting degradation products.[9][10] For volatile derivatives, GC is often preferred, while HPLC is suitable for a wider range of compounds.[9]
Data Presentation
Table 1: Recommended Storage Conditions for Aniline Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation.[4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a primary driver of oxidation.[4][5] |
| Container | Tightly Sealed Amber Glass | Protects from light, which can catalyze oxidation, and prevents exposure to air and moisture.[3][4] |
| pH | Neutral (if in solution) | Minimizes acid or base-catalyzed degradation.[6] |
Experimental Protocols
Protocol 1: Stability Testing of an Aniline Derivative using HPLC
Objective: To assess the stability of an aniline derivative under specific storage conditions (e.g., elevated temperature and humidity) over time.
Materials:
-
Aniline derivative sample
-
Amber glass vials with Teflon-lined caps
-
Stability chamber
-
HPLC system with UV detector
-
RP-C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or other mobile phase modifier
Procedure:
-
Sample Preparation: Aliquot the aniline derivative into several amber glass vials and seal them tightly.
-
Initial Analysis (T=0): Analyze an initial sample by HPLC to determine the initial purity and establish the chromatographic profile.
-
Storage: Place the vials in a stability chamber under the desired stress conditions (e.g., 40°C / 75% RH).[3]
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4 weeks), remove a vial and analyze the sample by HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the initial analysis. Quantify the decrease in the main peak area and the increase in impurity peaks to determine the rate of degradation.
Protocol 2: Protection of an Aniline Derivative by Acetylation
Objective: To temporarily protect the amino group of an aniline derivative to prevent its oxidation during a subsequent reaction.
Materials:
-
Aniline derivative
-
Acetic anhydride or acetyl chloride
-
A suitable base (e.g., pyridine or sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane or acetic acid)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the aniline derivative in a suitable solvent in a round-bottom flask.[1]
-
Reagent Addition: Add the base, followed by the slow addition of acetic anhydride or acetyl chloride at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) analysis shows complete consumption of the starting aniline.[1]
-
Quenching: Slowly add water or an aqueous solution of sodium bicarbonate to quench the reaction.[1]
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting acetanilide can be further purified by recrystallization or column chromatography.[1]
Visualizations
Caption: Primary degradation pathway of aniline derivatives.
Caption: A logical workflow for handling discolored aniline derivatives.
Caption: Key experimental strategies to prevent the oxidation of aniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. benchchem.com [benchchem.com]
challenges in the scale-up of N-Phenyl-3-(trifluoromethyl)aniline production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-Phenyl-3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction involves the cross-coupling of an aryl halide (or pseudohalide) with an amine. Other reported methods include N-alkylation and synthesis from boronic acids.[4][5]
Q2: Why is the Buchwald-Hartwig amination challenging for this specific molecule?
A2: The primary challenge stems from the reduced nucleophilicity of 3-(trifluoromethyl)aniline. The potent electron-withdrawing nature of the trifluoromethyl group diminishes the electron density on the aniline's nitrogen atom, making it a weaker nucleophile.[6] This can lead to sluggish or incomplete reactions under standard conditions.[6]
Q3: What are the key starting materials and reagents for the Buchwald-Hartwig synthesis?
A3: The key reagents are:
-
Aryl Halide: Typically an aryl bromide or chloride (e.g., chlorobenzene, bromobenzene). Aryl chlorides can be more challenging to activate.[7][8]
-
Amine: 3-(Trifluoromethyl)aniline.
-
Palladium Precatalyst: A source of Palladium(0) is required. Modern, well-defined precatalysts are recommended for reproducibility.[6]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for success with this electron-deficient substrate.[6][9]
-
Base: A strong, non-nucleophilic base is often necessary to deprotonate the aniline.[6]
-
Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are commonly used.[8]
Q4: What are the main safety precautions to consider?
A4: The starting material, 3-(Trifluoromethyl)aniline, is a colorless liquid with a fishlike odor that is toxic by ingestion and inhalation and insoluble in water.[6][10] It is classified as hazardous and can cause skin irritation and serious eye damage.[11][12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including impervious gloves and safety goggles, must be worn.[11][13] The Buchwald-Hartwig amination is also air- and moisture-sensitive, requiring the use of an inert atmosphere (argon or nitrogen).[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound via Buchwald-Hartwig amination.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations | Citations |
| Reduced Nucleophilicity of Amine | The electron-withdrawing CF₃ group makes 3-(trifluoromethyl)aniline a poor nucleophile. | [6] |
| Use Advanced Ligands: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos. These accelerate the key steps of the catalytic cycle. | [6] | |
| Select a Strong Base: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) to effectively deprotonate the weakly acidic N-H bond. | [6][8] | |
| Employ a Precatalyst: Use a stable, well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reproducible and higher-yielding reactions. | [6] | |
| Catalyst Deactivation/Inhibition | The palladium catalyst is sensitive to oxygen and can be inhibited by certain species. | [6][11] |
| Ensure Inert Atmosphere: Use rigorous techniques like a glovebox or Schlenk line with freeze-pump-thaw degassing of solvents to strictly exclude oxygen. | [6] | |
| Avoid Aryl Iodides: While typically reactive, aryl iodides can generate iodide ions that may inhibit the catalyst. Aryl bromides are often a better choice. | [11] | |
| Check for Catalyst Poisoning: Functional groups like azo groups can poison the catalyst. Ensure starting materials are pure. | [14] | |
| Poor Reagent/Solvent Quality | Trace amounts of water or oxygen can deactivate the catalyst. | [8] |
| Use Anhydrous & Degassed Solvents: Solvents must be thoroughly dried and deoxygenated before use. | [9] | |
| Verify Reagent Purity: Ensure the purity of the aryl halide and amine starting materials. | [8] | |
| Incorrect Reaction Conditions | Suboptimal choice of ligand, base, or solvent can lead to reaction failure. | [8] |
| Screen Ligands and Bases: The optimal combination is substrate-dependent. If one combination fails, screen others. Weaker bases like Cs₂CO₃ may require higher temperatures. | [1][8] | |
| Check Solubility: Poor solubility of reagents is a common cause of failure. Switching from toluene to dioxane, for instance, may improve results. | [8] |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps & Recommendations | Citations |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with reductive elimination. | [2] | |
| Optimize Ligand Choice: Bulky, electron-rich ligands can promote the desired C-N reductive elimination over β-hydride elimination pathways that can lead to this side product. | [2][10] | ||
| Diarylamine Formation | The product this compound reacts with another molecule of the aryl halide. | [15] | |
| Control Stoichiometry: Use a slight excess of the aniline (1.1-1.2 equivalents) relative to the aryl halide. | [9] | ||
| Optimize Ligand: Certain ligands can provide higher selectivity for the desired monoarylation product. | [15] | ||
| Hydroxylation (Phenol Formation) | Reaction with residual water or hydroxide ions, especially when using aqueous bases. | [15][16] | |
| Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. | [9] | ||
| Select Appropriate Base: If using aqueous ammonia/hydroxide systems, specialized ligands like KPhos are designed to suppress this side reaction. | [12][15] |
Quantitative Data: Representative Reaction Conditions
The following table summarizes various reported conditions for Buchwald-Hartwig aminations, which can serve as a starting point for optimization.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Phenylamine | XPhos Pd G3 (2) | N/A | NaOtBu (1.4) | Toluene | 110 | 18 | >95 | BenchChem[9] |
| 2 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.2) | Toluene | 100 | 24 | 85-95 | Adapted from[14] |
| 3 | Aryl Chloride | Primary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 70-85 | Adapted from[6] |
| 4 | 4-Bromoanisole | Piperidine | (IPr)Pd(cinnamyl)Cl (1) | N/A | LHMDS (1.2) | Toluene | 25 | 0.3 | 93 | Adapted from[17] |
| 5 | 3-Chlorobenzotrifluoride | Aniline | Pd₂(dba)₃ (0.5) | XPhos (1.5) | NaOtBu (1.2) | Toluene | 100 | 24 | 98 | Adapted from Buchwald Lab |
Experimental Protocols
Detailed Protocol: Buchwald-Hartwig Amination of 3-Chlorobenzotrifluoride with Aniline
This protocol is a representative procedure and may require optimization for specific scales and equipment.
Materials:
-
3-Chlorobenzotrifluoride (1.0 equiv.)
-
Aniline (1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Anhydrous, degassed toluene
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
In a glovebox, add the XPhos Pd G3 precatalyst and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
If a glovebox is not available, add the solids to the flask, seal it with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add 3-chlorobenzotrifluoride and aniline to the flask via syringe.
-
Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the mixture vigorously. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 101-23-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. escholarship.org [escholarship.org]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. | Semantic Scholar [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
resolving solubility issues of N-Phenyl-3-(trifluoromethyl)aniline in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-Phenyl-3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic compound, characterized by its trifluoromethyl group and aromatic rings. This structure results in very low solubility in aqueous solutions (6.470 mg/L) and a preference for organic solvents.[1] While it is slightly soluble in chloroform and methanol, it is expected to have higher solubility in non-polar and polar aprotic organic solvents.[2]
Q2: I am observing a precipitate after diluting my stock solution of this compound into an aqueous buffer. What is the likely cause?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a concentrated stock solution in a high-solubility organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer where the compound has low solubility. The drastic change in the solvent environment causes the compound to crash out of the solution. To mitigate this, it is crucial to add the stock solution to the aqueous buffer slowly and with vigorous mixing to ensure rapid dispersion.[3][4]
Q3: Can temperature be used to improve the solubility of this compound?
A3: For many solid organic compounds, increasing the temperature will increase solubility.[5] If you are working with a saturated solution or trying to dissolve the compound, gentle warming can be an effective strategy. However, it is essential to be cautious of the compound's stability at elevated temperatures. For trifluoromethylaniline derivatives, the effect of temperature on solubility is generally positive, but it should be determined empirically for your specific experimental conditions.[6]
Q4: How should I store this compound to maintain its integrity and solubility?
A4: this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture, light, and air.[7] For solutions, especially in hygroscopic solvents like DMSO, it is advisable to prepare fresh solutions or store them in small aliquots at low temperatures (e.g., -20°C) to minimize water absorption and repeated freeze-thaw cycles, which can affect solubility.[1]
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
-
Initial Steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent based on the compound's polarity. For this compound, polar aprotic (e.g., DMSO, DMF) or non-polar (e.g., toluene, hexane) solvents are generally preferred over polar protic solvents like water or ethanol.[8][9]
-
Increase Agitation: Vortex or sonicate the mixture to increase the rate of dissolution.
-
Gentle Warming: Carefully warm the solution. Be mindful of the solvent's boiling point and the compound's stability.
-
-
Advanced Troubleshooting:
-
Co-solvent System: If a single solvent is ineffective, try a co-solvent system. For instance, if the compound needs to be in a partially aqueous medium, first dissolve it in a minimal amount of a miscible organic solvent (e.g., DMSO) and then slowly add the aqueous solution while stirring vigorously.[3]
-
pH Adjustment (for aqueous solutions): As an aniline derivative, the basicity of the amine group is reduced by the electron-withdrawing trifluoromethyl group and the phenyl ring.[10] While protonation of the amine in acidic conditions could theoretically increase aqueous solubility, the overall lipophilicity of the molecule may still limit this effect. This approach should be tested empirically.
-
Issue: The compound precipitates out of solution over time.
-
Possible Causes & Solutions:
-
Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable. Try preparing a solution at a slightly lower concentration.
-
Temperature Fluctuation: A decrease in temperature can cause precipitation if the solution was prepared at a higher temperature.[5] Maintain a constant temperature throughout your experiment and storage.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the compound's concentration, leading to precipitation. Ensure containers are tightly sealed.
-
Hygroscopic Solvents: If using a hygroscopic solvent like DMSO, it may absorb water from the atmosphere, reducing the compound's solubility.[1] Store solutions under a dry, inert atmosphere and use fresh solvents.
-
Data Presentation
Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Slight | The hydrophobic trifluoromethyl and phenyl groups limit interactions with polar protic solvents.[1][2][8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic molecules.[9] |
| Non-Polar | Toluene, Hexane, Dichloromethane | High | The lipophilic nature of the molecule favors solubility in non-polar environments.[8] |
| Halogenated | Chloroform | Slightly Soluble | Experimental data indicates slight solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted for experimental use.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or Toluene)
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer or sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.
-
Adding Solvent: Transfer the weighed compound to a volumetric flask or vial. Add a portion of the chosen anhydrous solvent.
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.[11]
-
Final Volume: Once dissolved, add the solvent to the final desired volume and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C for long-term storage).[11]
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.[9]
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker
-
Syringe and syringe filters (0.22 µm PTFE or similar)
-
High-Performance Liquid Chromatography (HPLC) system or other quantitative analytical instrument
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standards using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered sample to a concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the original solubility of this compound in the solvent, accounting for the dilution factor.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 101-23-5 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
identification of impurities in N-Phenyl-3-(trifluoromethyl)aniline samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in N-Phenyl-3-(trifluoromethyl)aniline samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities in this compound can originate from several sources:
-
Synthesis-Related Impurities: These are the most common and can include unreacted starting materials, by-products, and residual reagents or catalysts.
-
Degradation Products: this compound can degrade over time, especially when exposed to light, air (oxygen), or high temperatures.
-
Contamination: Impurities can be introduced through cross-contamination from other processes or from storage containers.
Q2: What are the likely synthesis-related impurities in this compound?
A2: The impurities largely depend on the synthetic route used. Two common methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation.
-
From Buchwald-Hartwig Amination:
-
Starting Materials: Unreacted 3-(trifluoromethyl)aniline and the aryl halide (e.g., bromobenzene or iodobenzene).
-
By-products: Homocoupling of the aryl halide (biphenyl) or self-coupling of 3-(trifluoromethyl)aniline.
-
Reagents: Residual palladium catalyst and phosphine ligands.
-
-
From Ullmann Condensation:
-
Starting Materials: Unreacted 3-(trifluoromethyl)aniline and the aryl halide.
-
By-products: Similar to the Buchwald-Hartwig reaction, by-products from self-coupling can occur.
-
Reagents: Residual copper catalyst.
-
Q3: What are the likely degradation products of this compound?
A3: Aniline derivatives are susceptible to oxidation.[1] Exposure to air and light can lead to the formation of colored impurities, such as nitroso and nitro derivatives, which may cause the sample to develop a yellow or brownish color.[1]
Q4: What is a typical purity level for commercially available this compound?
A4: Commercially available this compound typically has a purity of 95% to 99%, as determined by Gas Chromatography (GC).[2]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing of the Main Analyte Peak
-
Question: Why is the this compound peak tailing in my HPLC chromatogram?
-
Answer: Peak tailing for aromatic amines is often caused by secondary interactions between the basic amine and acidic silanol groups on the silica-based stationary phase of the HPLC column.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds like anilines, a lower pH (e.g., using 0.1% formic acid) can protonate the analyte and reduce interaction with silanols.
-
Use of Additives: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Column Choice: Use a column with end-capping or a modern, high-purity silica column designed to minimize silanol interactions.
-
Sample Overload: Inject a more diluted sample to rule out column overload as the cause of peak distortion.
-
Issue 2: Poor Resolution Between the Main Peak and Impurities
-
Question: I am having difficulty separating an impurity from the main this compound peak. What can I do?
-
Answer: Achieving good resolution requires optimizing the separation conditions.
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower organic content can improve the separation of closely eluting peaks.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Adjust Temperature: Increasing the column temperature can improve efficiency and may change selectivity, potentially resolving co-eluting peaks.
-
Select a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or biphenyl phase instead of a C18) can provide different selectivity for aromatic compounds. A longer column or one with a smaller particle size can also increase efficiency and resolution.
-
GC-MS Analysis
Issue 3: Broad or Tailing Peaks
-
Question: My peaks in the GC-MS analysis are broad and tailing. What could be the cause?
-
Answer: Similar to HPLC, peak tailing in GC can be due to active sites in the system.
Troubleshooting Steps:
-
Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Active sites in the liner can interact with the amine.
-
Column Choice: Use a column specifically designed for the analysis of basic compounds or a general-purpose column with good inertness.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual activity.
-
Derivatization: For particularly challenging separations or to improve peak shape, consider derivatizing the aniline with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to make it less polar and less likely to interact with active sites.
-
Issue 4: Difficulty in Identifying Unknown Impurities
-
Question: I see several small peaks in my GC-MS chromatogram, but I'm not sure what they are. How can I identify them?
-
Answer: Mass spectrometry is a powerful tool for impurity identification.
Troubleshooting Steps:
-
Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley).
-
Fragmentation Pattern Analysis: Manually interpret the fragmentation pattern to deduce the structure of the impurity. Consider the molecular weight and characteristic fragments of potential impurities based on the synthetic route.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and elemental composition of the impurity, which greatly aids in its identification.
-
Reference Standards: If a potential impurity is suspected, confirm its identity by running a reference standard of that compound.
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Typical Analytical Technique | Expected Purity Range of Main Compound |
| 3-(Trifluoromethyl)aniline | Starting Material | HPLC, GC-MS | 95-99%[2] |
| Bromobenzene/Iodobenzene | Starting Material | GC-MS | |
| Biphenyl | By-product | GC-MS | |
| Oxidized derivatives (e.g., nitroso-, nitro-) | Degradation | HPLC-MS | |
| Residual Catalysts (Pd, Cu) | Reagent | ICP-MS |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is a general guideline and should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 40% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene to a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Workflow for the identification and quantification of impurities.
References
Technical Support Center: Managing Stability of N-Phenyl-3-(trifluoromethyl)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing stability issues of N-Phenyl-3-(trifluoromethyl)aniline during storage and experimentation.
Troubleshooting Guides
Unexpected experimental outcomes can often be traced back to the stability of starting materials. This guide provides a systematic approach to troubleshooting issues potentially related to the degradation of this compound.
Issue: I am observing unexpected side products or low yield in my reaction.
This could be due to impurities in the starting material arising from degradation. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brown color. Is it still usable?
A1: The appearance of a yellow or brownish color is a common sign of degradation in aniline derivatives, often due to oxidation or exposure to light.[1][2] While a slight discoloration may not significantly affect all applications, it indicates a decrease in purity. For sensitive experiments, such as in drug development, it is highly recommended to assess the purity of the discolored material using an appropriate analytical method like HPLC before use.[1] If significant impurities are detected, purification or using a fresh batch is advisable.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3][4][5] For extended storage, refrigeration at 2-8°C is recommended.[2] To minimize oxidation, storing the compound under an inert atmosphere, such as nitrogen or argon, is also a best practice.[1][6]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of anilines and trifluoromethyl-substituted aromatic compounds, the following pathways are plausible:
-
Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives.[1][7] The aromatic ring itself can also undergo oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For similar aniline compounds, this can result in the formation of colored impurities.[2]
-
Hydrolysis: The trifluoromethyl group is generally stable; however, under strong acidic or basic conditions, it can hydrolyze to a carboxylic acid group.[6] Studies on 3-(trifluoromethyl)phenol suggest that the trifluoromethyl group in the meta position is highly resistant to hydrolysis under neutral and moderately alkaline conditions.[3]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of carbon-nitrogen bonds.[2]
Caption: Potential degradation pathways for this compound.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and reliable way to assess the stability of your sample.[8] You can monitor the purity of your sample over time under specific storage conditions. Forced degradation studies, where the compound is intentionally exposed to stress conditions (acid, base, oxidation, heat, light), can help identify potential degradation products and validate that your analytical method can separate them from the parent compound.[9][10]
Data Presentation
The stability of this compound under various conditions can be inferred from the stability of analogous compounds. The following table summarizes the expected stability based on general chemical principles.
| Stress Condition | Reagents/Parameters | Expected Stability of this compound | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Likely stable | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Potentially susceptible to hydrolysis of the -CF3 group over extended periods | 3-(Phenylamino)benzoic acid |
| Oxidation | 3% H2O2, room temp. | Susceptible to oxidation | N-oxides, nitroso, and nitro derivatives |
| Photochemical | UV light (254 nm), ambient temp. | Susceptible to photodegradation, leading to discoloration | Colored polymeric impurities |
| Thermal | 80°C, solid state | Generally stable, but prolonged exposure may lead to degradation | Products of C-N bond cleavage |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity and detecting degradation products of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape). A typical gradient could be starting with 40% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.[7]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[7]
-
Sample Preparation: Prepare several aliquots of a stock solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to an aliquot. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot. Heat at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H2O2 to an aliquot. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 80°C in a calibrated oven for 48 hours. Dissolve in the diluent before analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark at the same temperature.
-
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by the stability-indicating HPLC method to determine the extent of degradation and the impurity profile.
Caption: Experimental workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 4. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
forced degradation studies for N-Phenyl-3-(trifluoromethyl)aniline stability profiling
Welcome to the technical support center for the stability profiling of N-Phenyl-3-(trifluoromethyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound turning yellow/brown upon storage?
A1: The discoloration of aniline derivatives is often indicative of degradation, typically due to oxidation or photodegradation.[1] Even minor color changes can suggest a decrease in purity. For sensitive applications, it is crucial to use a sample that is colorless to light yellow. To mitigate this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light using amber-colored vials, and maintain it at recommended cool temperatures (2-8°C).[1] Before use, it is advisable to re-assess the purity of the material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[1]
Q2: I'm observing unexpected side products in my reaction with this compound. Could this be a stability issue?
A2: Yes, the formation of unexpected side products can be a result of the instability of your starting material.[1] Degradation of this compound can introduce impurities that may interfere with your reaction.[1] Potential degradation pathways include the oxidation of the aniline nitrogen to form nitroso or nitro derivatives.[1] Furthermore, the presence of strong acids or bases in your reaction can promote decomposition.[1] It is recommended to verify the purity of your starting material before commencing your experiment and to ensure that your reaction and storage conditions are compatible with the compound's stability profile.[1]
Q3: What are the primary objectives of conducting forced degradation studies on this compound?
A3: Forced degradation studies are essential to:
-
Determine the intrinsic stability of the molecule.[2]
-
Identify potential degradation products and elucidate degradation pathways.[2][3]
-
Develop and validate a stability-indicating analytical method that can separate the drug substance from its degradation products.[2][3]
-
Inform formulation development, manufacturing processes, and the selection of appropriate storage conditions and packaging.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | Incrementally increase the severity of the stress conditions. For example, use higher concentrations of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time. |
| The molecule is highly stable under the tested conditions. | While possible, it's crucial to ensure a range of aggressive conditions have been tested before concluding intrinsic stability. Consider using a broader range of stressors. | |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower the concentration of the stressor, decrease the temperature, or shorten the exposure time) to achieve partial degradation (typically 5-20%). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For aniline derivatives, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[4] A gradient elution is often necessary to separate the parent compound from its degradation products.[5] |
| Column degradation due to extreme pH. | Ensure the mobile phase pH is within the stable range for your HPLC column (typically pH 2-8 for silica-based C18 columns). | |
| Inconsistent or irreproducible results. | Sample preparation variability. | Ensure accurate weighing and complete dissolution of the sample. Use a consistent and validated sample preparation procedure. |
| Instability of degradation products. | Analyze the stressed samples promptly after preparation. If necessary, investigate the stability of the degradation products themselves. | |
| Contamination of glassware or reagents. | Use clean glassware and high-purity reagents to avoid introducing interfering substances. |
Experimental Protocols
Forced degradation studies are critical for understanding the stability of a molecule under various stress conditions.[2] The goal is to induce degradation to an extent of 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.
Acid and Base Hydrolysis
-
Protocol:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
For acid hydrolysis, add an equal volume of 1N HCl. For base hydrolysis, add an equal volume of 1N NaOH.[1]
-
Heat the solutions at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).[6]
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Protocol:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the sample solution.[7]
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) and protect it from light.
-
Monitor the degradation over time by withdrawing aliquots at specified intervals.
-
Dilute the aliquots with the mobile phase and analyze by HPLC.
-
Thermal Degradation
-
Protocol:
-
Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 70-100°C) for a specified duration.[1]
-
At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.
-
Alternatively, a solution of the compound can be subjected to thermal stress.
-
Photodegradation
-
Protocol:
-
Expose a solution of this compound (e.g., in a quartz cuvette or a suitable transparent container) to a light source with a specific wavelength (e.g., UV light at 254 nm or 366 nm) or a photostability chamber.
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Monitor the degradation at various time intervals by HPLC analysis.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Parameters | % Degradation of Parent | No. of Degradants | Major Degradant Peak (RT in min) |
| Acid Hydrolysis | 1N HCl, 80°C, 12h | 15.2 | 2 | 4.5 |
| Base Hydrolysis | 1N NaOH, 80°C, 8h | 18.9 | 3 | 3.8, 5.2 |
| Oxidative | 15% H₂O₂, 60°C, 24h | 12.5 | 2 | 6.1 |
| Thermal | 100°C, 48h | 8.7 | 1 | 7.3 |
| Photolytic | UV 254 nm, 24h | 10.4 | 2 | 4.9 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Figure 1: General Workflow for Forced Degradation Studies.
Potential Degradation Pathway
Based on studies of similar aniline derivatives, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the C-N bond.
Caption: Figure 2: Hypothetical Hydrolytic Degradation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Incorporation of Fluorine: A Comparative Analysis of Fluorinated Aniline Derivatives in Drug Design
For researchers, scientists, and drug development professionals, the deliberate introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of fluorinated aniline derivatives, a common scaffold in numerous therapeutic agents, highlighting the impact of fluorination on key drug-like properties and offering insights into their application in drug design.
Physicochemical Properties: Modulating pKa and Lipophilicity
The introduction of a fluorine atom to the aniline ring significantly alters its electronic properties, primarily due to fluorine's high electronegativity. This has a direct impact on two critical physicochemical parameters: basicity (pKa) and lipophilicity (logP), which are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Generally, the strong electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen, resulting in a lower pKa value. The effect on lipophilicity is more nuanced and dependent on the position of the fluorine atom. The following table summarizes the pKa and logP values for aniline and several of its fluorinated derivatives.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.14 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 2.01 | 1.53 |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.36 | 2.55 |
Enhancing Metabolic Stability
A primary objective in drug design is to improve a drug's metabolic stability, thereby increasing its half-life and therapeutic efficacy. The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 (CYP450) enzymes.[1] Strategically placing a fluorine atom at a metabolically labile position on the aniline ring can effectively block hydroxylation, a common metabolic pathway.
The following table provides an illustrative comparison of the metabolic half-life of a hypothetical parent drug containing an aniline moiety versus its fluorinated analogs when incubated with human liver microsomes.
| Compound | Aniline Moiety | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Drug | Aniline | 25 | 27.7 |
| Fluoro-analog | 4-Fluoroaniline | 75 | 9.2 |
| Trifluoromethyl-analog | 4-CF₃-Aniline | >120 | <5.8 |
Impact on Protein-Ligand Binding Affinity: A Case Study in Kinase Inhibitors
Fluorination can significantly influence a drug's binding affinity for its target protein. This is particularly evident in the development of kinase inhibitors, where the 4-anilinoquinazoline scaffold is a prevalent pharmacophore. Structure-activity relationship (SAR) studies have consistently demonstrated that fluorination of the aniline ring can enhance inhibitory potency (IC50).
The influence of fluorine on binding affinity is multifaceted. It can alter the pKa of the aniline nitrogen, affecting its ionization state within the binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, thereby enhancing binding affinity. The introduction of fluorine can also induce conformational changes that are more favorable for receptor binding.[1]
Many anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are crucial for tumor growth, proliferation, and angiogenesis.[2] The diagram below illustrates the general signaling pathway inhibited by these compounds.
The following table illustrates the potential impact of aniline fluorination on the kinase inhibitory activity of a hypothetical inhibitor.
| Compound | Aniline Moiety | Illustrative Kinase IC50 (nM) |
| Parent Inhibitor | Aniline | 150 |
| Fluoro-analog | 3-Fluoroaniline | 75 |
| Trifluoromethyl-analog | 3-CF₃-Aniline | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) of a fluorinated aniline derivative using potentiometric titration.
1. Preparation of Solutions:
-
Prepare a 0.01 M solution of the fluorinated aniline in a suitable solvent mixture (e.g., water-methanol).
-
Prepare and standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[3]
2. Titration:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Place a known volume of the fluorinated aniline solution into a beaker equipped with a magnetic stirrer.
-
Slowly add the standardized HCl solution in small, precise increments, recording the pH value after each addition.
-
Continue the titration past the equivalence point.[3]
3. Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the aniline has been protonated.
Determination of logP (Shake-Flask Method)
This protocol describes the determination of the octanol-water partition coefficient (logP) using the classical shake-flask method.
References
Validating the Structure of N-Phenyl-3-(trifluoromethyl)aniline: A Comparative Guide to NMR and MS Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the chemical workflow. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of N-Phenyl-3-(trifluoromethyl)aniline, a key intermediate in various chemical syntheses. We present supporting experimental data and detailed protocols to assist in method selection and application.
Structural Elucidation at a Glance: NMR vs. MS
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful analytical techniques for determining the structure of organic molecules. While both provide invaluable information, they do so through fundamentally different mechanisms, offering complementary data for a comprehensive structural analysis.
-
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
-
Mass spectrometry measures the mass-to-charge ratio of ionized molecules, revealing the molecular weight and providing clues to the structure through the analysis of fragmentation patterns.
This guide will delve into the specific application of ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS) for the characterization of this compound.
Data Presentation: Spectroscopic Data for this compound
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.39 - 7.33 | m | - | 2H | H-2', H-6' |
| 7.28 | t | 7.9 | 1H | H-5 |
| 7.18 | d | 7.7 | 1H | H-4 |
| 7.10 | s | - | 1H | H-2 |
| 7.08 | d | 8.2 | 1H | H-6 |
| 7.01 | t | 7.4 | 1H | H-4' |
| 6.94 - 6.89 | m | - | 2H | H-3', H-5' |
| 5.85 | s (br) | - | 1H | N-H |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 143.5 | C-1' |
| 142.1 | C-1 |
| 131.8 (q, J = 32.0 Hz) | C-3 |
| 129.8 | C-3', C-5' |
| 129.5 | C-5 |
| 124.0 (q, J = 272.0 Hz) | CF₃ |
| 122.3 | C-4' |
| 119.3 (q, J = 3.8 Hz) | C-4 |
| 118.9 | C-2', C-6' |
| 115.3 (q, J = 3.9 Hz) | C-2 |
| 114.8 | C-6 |
Table 3: Mass Spectrometry Data for this compound (EI-MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 237 | 100 | [M]⁺ |
| 218 | 15 | [M - F]⁺ |
| 168 | 30 | [M - CF₃]⁺ |
| 141 | 10 | [C₆H₅NC₆H₄]⁺ |
| 91 | 20 | [C₆H₅N]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
| 69 | 5 | [CF₃]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. The spectra were acquired with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. A total of 1024 scans were accumulated. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct injection.
Electron Ionization (EI) Mass Spectrometry: Mass spectra were obtained using an electron ionization source. The ionization energy was set to 70 eV. The ion source temperature was maintained at 230 °C. The mass analyzer was scanned over a range of m/z 50-300.
Comparison with Alternative Techniques
While NMR and EI-MS are primary methods for structural elucidation, other techniques can provide complementary or alternative information.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Nuclear spin in a magnetic field | Detailed carbon-hydrogen framework, connectivity, stereochemistry | Non-destructive, provides unambiguous structural information | Lower sensitivity, requires larger sample amounts |
| EI-MS | Ionization and fragmentation | Molecular weight and fragmentation pattern | High sensitivity, small sample amount needed | Isomers may have similar spectra, "soft" ionization may be needed for fragile molecules |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by MS | Separation of mixtures, identification of components by retention time and mass spectrum | Excellent for volatile and semi-volatile compounds, high sensitivity | Requires thermally stable and volatile compounds, derivatization may be necessary |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Purity determination, quantification, separation of non-volatile compounds | Versatile for a wide range of compounds, quantitative accuracy | Does not inherently provide structural information without a mass detector (LC-MS) |
Visualization of the Validation Workflow
The logical flow for validating the structure of this compound using the described techniques is illustrated below.
Caption: A flowchart illustrating the key stages in the structural validation of a synthesized compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and reliable methodology for the structural validation of this compound. ¹H and ¹³C NMR deliver a detailed map of the molecular skeleton, while EI-MS confirms the molecular weight and offers corroborating structural evidence through its fragmentation pattern. For routine analysis and purity checks, chromatographic techniques such as GC-MS and HPLC offer efficient and sensitive alternatives. The selection of the most appropriate technique will ultimately depend on the specific analytical requirements of the researcher.
A Comparative Guide to the Synthesis of N-Phenyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-phenyl-3-(trifluoromethyl)aniline is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The introduction of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the two primary methods for synthesizing this important intermediate: the Buchwald-Hartwig amination and the Ullmann condensation. The comparison is supported by experimental data from the literature to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Buchwald-Hartwig vs. Ullmann Condensation
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands | Copper-based (e.g., CuI, Cu₂O, Cu powder) |
| Reaction Temperature | Generally milder (Room temperature to ~110 °C) | Typically harsh (Often >150 °C, can be up to 210 °C)[1] |
| Reaction Time | Can be relatively short (a few hours to 24 hours) | Often requires prolonged heating (24 hours or more) |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Can be limited, often requires activated aryl halides |
| Yield | Generally high to excellent | Variable, can be moderate to good |
| Reagents & Handling | Air-sensitive catalysts and ligands may require inert atmosphere techniques | Can be more tolerant to air, but reagents can be stoichiometric |
| Cost | Palladium catalysts and specialized ligands can be expensive | Copper catalysts are generally more cost-effective |
In-Depth Comparison
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2] This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency and broad substrate scope, allowing for the coupling of a wide variety of aryl halides and amines under relatively mild conditions. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.
In contrast, the Ullmann condensation is a classical method that utilizes a copper catalyst to achieve the N-arylation of amines.[1] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. While modern advancements have led to milder protocols with catalytic amounts of copper and the use of ligands, the Ullmann condensation is often still perceived as requiring more forcing conditions than its palladium-catalyzed counterpart. Nevertheless, the lower cost of copper makes it an attractive option, particularly for large-scale syntheses.
Experimental Data
The following table summarizes representative experimental data for the synthesis of this compound and closely related analogues using both the Buchwald-Hartwig and Ullmann methodologies.
| Method | Aryl Halide | Amine | Catalyst & Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | 3,5-Bis(trifluoromethyl)bromobenzene | 3-(Trifluoromethyl)aniline | Pd₂(dba)₃, t-BuXPhos | LiHMDS | Toluene | 100 | 18 | 94 |
| Ullmann-type | 4-Bromo-3-(trifluoromethyl)aniline | Imidazole | CuI, 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100 | 18 | ~90[3] |
Note: Data for the Ullmann condensation is for a similar substrate due to the scarcity of specific data for the target molecule in the reviewed literature.
Experimental Protocols
Buchwald-Hartwig Amination (Representative Protocol)
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with anilines.
Materials:
-
3-Bromobenzotrifluoride
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%) and t-BuXPhos (2-4 mol%).
-
Add anhydrous toluene, followed by 3-bromobenzotrifluoride (1.0 eq), aniline (1.2 eq), and LiHMDS (1.5 eq).
-
The reaction vessel is sealed and the mixture is heated to 100 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Ullmann Condensation (Representative Protocol)
This protocol is a representative procedure for the copper-catalyzed N-arylation of an aryl halide.
Materials:
-
3-Bromobenzotrifluoride
-
Aniline
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
Procedure:
-
To a dry Schlenk flask, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
The flask is evacuated and backfilled with an inert atmosphere.
-
Add anhydrous DMF or dioxane, followed by 3-bromobenzotrifluoride (1.0 eq) and aniline (1.2 eq).
-
The reaction mixture is heated to a high temperature (typically 120-180 °C) and stirred for 24-48 hours.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove insoluble copper salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Synthesis Pathways and Logic
The following diagrams illustrate the general workflows for the two compared synthesis methods.
Caption: Comparative workflow of Buchwald-Hartwig and Ullmann reactions.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis.
For small-scale, research-oriented applications where high yields and broad functional group tolerance are paramount, the Buchwald-Hartwig amination is often the preferred method, despite the higher cost of the catalyst and ligands. Its milder reaction conditions are also advantageous when dealing with sensitive substrates.
For larger-scale industrial applications where cost is a major consideration, the Ullmann condensation presents a more economical alternative. While it may require more optimization to achieve high yields and may not be suitable for all substrates due to the harsher conditions, its use of an inexpensive copper catalyst is a significant advantage. Modern developments in Ullmann-type reactions continue to improve its scope and mildness, making it an increasingly competitive option.
References
A Comparative Guide to the Biological Activity of N-Phenyl-3-(trifluoromethyl)aniline and its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-Phenyl-3-(trifluoromethyl)aniline and its non-fluorinated counterpart, N-phenylaniline (also known as diphenylamine). The introduction of a trifluoromethyl group to a phenyl ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered biological activity. This document summarizes available quantitative data on the biological activities of derivatives of these compounds, details the experimental protocols for key assays, and provides visual representations of experimental workflows.
Comparative Analysis of Biological Activities
Direct comparative studies on the biological activities of this compound and N-phenylaniline are limited in publicly available literature. However, by examining studies on their respective derivatives, we can infer potential differences in their biological profiles. The data presented below is a compilation from various sources and should be interpreted with the understanding that experimental conditions may vary.
Antimicrobial Activity
Both diphenylamine and trifluoromethylaniline scaffolds have been incorporated into molecules with demonstrated antimicrobial properties. The trifluoromethyl group is often included in drug design to enhance cell membrane permeability.
Table 1: Antibacterial Activity of this compound and N-phenylaniline Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluoromethylaniline | N-(trifluoromethyl)phenyl substituted pyrazole | Staphylococcus aureus (MRSA) | 3.12 | [1] |
| Trifluoromethylaniline | N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecium | 0.78 | [1] |
| Diphenylamine | 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide | Bacillus subtilis | Not specified, but showed significant activity | |
| Diphenylamine | 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide | Escherichia coli | Not specified, but showed significant activity |
Note: The data presented are for derivatives and not the parent compounds. Direct comparison of MIC values should be made with caution due to differing molecular structures and experimental conditions.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs, where it can contribute to improved efficacy. Derivatives of both this compound and N-phenylaniline have been investigated for their cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of this compound and N-phenylaniline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethylaniline | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [2] |
| Trifluoromethylaniline | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [2] |
| Trifluoromethylaniline | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | 27.8 | [2] |
| Diphenylamine | 4-Nitrodiphenylamine derivative | Multiple human tumor cell lines | GI50 1.38–1.45 |
Note: The data presented are for derivatives and not the parent compounds. IC50 and GI50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing the biological activities discussed.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3][4][5]
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture to a specific cell density (e.g., 0.5 McFarland standard for bacteria).[4][6]
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24-48 hours for bacteria).[4]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
MTT Assay for IC50 Determination in Cancer Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[7][9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[9]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7][10]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification and Validation of N-Phenyl-3-(trifluoromethyl)aniline using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification and validation of N-Phenyl-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and chemical synthesis. The primary focus is on the highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) technique. This document also presents a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and outlines detailed experimental protocols and validation parameters based on established methods for analogous compounds, in the absence of a publicly available validated method for this specific analyte.
Executive Summary
Accurate quantification of this compound is crucial for process control, impurity profiling, and pharmacokinetic studies. LC-MS/MS stands out as the premier technique for this purpose, offering superior sensitivity and selectivity compared to other methods like GC-MS. This guide details a proposed LC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Furthermore, a comparative summary of analytical techniques is provided to aid in method selection based on specific analytical requirements.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Parameter | LC-MS/MS | GC-MS |
| Principle | High-efficiency separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | Separation of volatile compounds by gas chromatography followed by detection by mass spectrometry. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary to increase volatility. |
| Derivatization | Not typically required. | Often necessary for polar anilines to improve chromatographic performance. |
| Selectivity | Very High, based on precursor and product ion transitions (Multiple Reaction Monitoring - MRM). | High, based on mass-to-charge ratio of fragment ions. |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL range. | ng/mL to high pg/mL range, depending on derivatization and matrix. |
| Advantages | High sensitivity and selectivity, suitable for complex matrices, no derivatization needed. | High resolving power, provides structural information from fragmentation patterns. |
| Disadvantages | Potential for matrix effects, higher initial instrument cost. | Requires analyte to be volatile and thermally stable, derivatization can add complexity. |
Proposed LC-MS/MS Method for Quantification
This section outlines a detailed experimental protocol for the quantification of this compound in a common biological matrix, such as human plasma. This proposed method is based on established protocols for similar aromatic amines.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 20% B; 1-5 min: 20-95% B; 5-6 min: 95% B; 6-6.1 min: 95-20% B; 6.1-8 min: 20% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 238.1 (for [M+H]⁺ of this compound) |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments would involve the loss of the trifluoromethyl group or cleavage of the phenyl-amine bond. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Method Validation Parameters
A comprehensive validation of the LC-MS/MS method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters are crucial for ensuring the reliability of the analytical data.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a defined concentration range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Recovery | Consistent and reproducible extraction efficiency across the concentration range. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Experimental Workflow and Data Analysis
The following diagrams illustrate the proposed experimental workflow for sample analysis and the general metabolic pathway for arylamines.
A Senior Application Scientist's Guide to Purity Assessment of N-Phenyl-3-(trifluoromethyl)aniline by HPLC-UV
Introduction: The Analytical Imperative for N-Phenyl-3-(trifluoromethyl)aniline
This compound is a critical intermediate in the synthesis of pharmaceuticals and advanced materials. Its molecular structure, featuring a trifluoromethyl group, imparts unique properties but also presents specific challenges during synthesis, often leading to a range of process-related impurities such as isomers and unreacted starting materials.[1][2] For researchers and drug development professionals, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for the robust purity assessment of this compound. We will move beyond rote protocols to explore the scientific rationale behind method development choices, offering a framework for creating a self-validating analytical system.
The Principle: Leveraging Reversed-Phase Chromatography for Aromatic Amine Separation
Reversed-phase HPLC (RP-HPLC) is the technique of choice for analyzing aniline derivatives due to its versatility and high resolving power for non-polar to moderately polar compounds.[3] The fundamental principle involves partitioning the analyte between a polar mobile phase and a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18).[4] this compound, with its aromatic rings, is sufficiently non-polar to be well-retained on a C18 column, allowing for effective separation from more polar or less retained impurities.
The basic amino group in the aniline structure can present a challenge, leading to peak tailing due to interactions with residual acidic silanol groups on the silica support.[5] This can be mitigated by using end-capped columns or by modifying the mobile phase with an acidic additive (e.g., formic or acetic acid) or a buffer to ensure consistent ionization of the analyte, leading to sharper, more symmetrical peaks.[6]
Comparative Analysis of HPLC Methodologies
The selection of HPLC parameters is a critical decision that directly impacts separation efficiency (resolution), analysis time, and method robustness. We compare two primary approaches: a rapid isocratic method for high-throughput screening and a more discerning gradient method for comprehensive impurity profiling.
Method 1: Rapid Isocratic Screening on a C18 Stationary Phase
This method is optimized for speed and efficiency, making it ideal for routine quality control where known impurities are monitored. An isocratic mobile phase, with a constant composition, simplifies the method and provides stable baselines.
Method 2: High-Resolution Gradient Elution on a C8 Stationary Phase
A gradient method, where the mobile phase composition changes over time, is superior for separating complex mixtures with components of varying polarities. By starting with a weaker mobile phase and gradually increasing its organic content, early-eluting polar impurities can be resolved from the main analyte peak, while strongly retained non-polar impurities can be effectively eluted from the column. A C8 stationary phase provides slightly less retention than a C18, which can be advantageous in a gradient method to shorten run times without sacrificing resolution.
Performance Comparison
The following table summarizes the expected performance of the two comparative methods.
| Parameter | Method 1: Isocratic C18 | Method 2: Gradient C8 | Rationale for Comparison |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm[7] | C8, 150 x 4.6 mm, 5 µm[8] | C18 offers maximum retention for non-polar compounds. C8 provides alternative selectivity and potentially faster elution for gradient analysis. |
| Mobile Phase | 65:35 (v/v) Acetonitrile:Water[3][9] | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Isocratic is simple and fast. Gradient elution is powerful for separating impurities with a wide range of polarities.[6] |
| Gradient Program | N/A | 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-22 min: 40% B | The gradient is designed to resolve early eluting polar impurities and late-eluting non-polar impurities from the main peak. |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[6] | A standard flow rate for 4.6 mm ID columns ensuring optimal efficiency. |
| UV Detection | 254 nm or optimal wavelength via PDA | 254 nm or optimal wavelength via PDA | 254 nm is a common wavelength for aromatic compounds.[7] A PDA detector is recommended to confirm peak purity and identify the absorbance maximum. The related 3-(trifluoromethyl)aniline has a UV max at 263 nm.[10] |
| Expected Run Time | ~10 minutes | ~22 minutes | Method 1 is prioritized for speed. Method 2 allows for a more comprehensive separation, requiring a longer run time. |
| Resolution (Rs) | > 2.0 for known impurities | > 2.0 for all detected impurities | Gradient methods typically offer superior resolution for complex mixtures. |
| Tailing Factor (Tf) | < 1.5 | < 1.5 (aided by formic acid) | Formic acid in the mobile phase helps to minimize peak tailing by protonating the analyte and masking silanol interactions.[6] |
Experimental Protocols
Adherence to a precise and well-documented protocol is essential for reproducible results. The following sections detail the necessary steps for implementing the high-resolution gradient method (Method 2).
Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (ACS Grade or higher)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm Syringe filters (PTFE or Nylon)
Equipment
-
HPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Reversed-phase C8 column (150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Sonicator for degassing mobile phases
Step-by-Step Methodology: High-Resolution Gradient Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.[9]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase B to obtain a stock solution of approximately 1.0 mg/mL.
-
Further dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a working standard of approximately 50 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution, aiming for a final concentration of approximately 50 µg/mL.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
-
-
Chromatographic Conditions:
-
Column: C8, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detector: Wavelength 254 nm, with a scan range of 200-400 nm.
-
Gradient Program: As detailed in the comparison table.
-
-
Data Analysis and Purity Calculation:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Use the area normalization method to calculate the purity. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Ensure that any peaks corresponding to the solvent or known mobile phase components are excluded from the calculation.
-
Visualization of Workflows and Structures
Clear visual aids are crucial for understanding the analytical process and the chemical context.
Caption: High-level workflow for HPLC-UV purity assessment.
Caption: Analyte and potential process-related impurities.
Trustworthiness: Building a Self-Validating System
A trustworthy analytical method is one that is proven to be fit for its intended purpose. Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is a formal process to demonstrate this. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is demonstrated by obtaining clean separation of all peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is typically evaluated over a range of 5-6 concentrations and confirmed with a correlation coefficient (r²) > 0.999.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 2%.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery experiments, with recovery values between 98-102% being desirable.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[12] This is crucial for controlling trace-level impurities.
By systematically validating the chosen HPLC method according to these parameters, researchers can have high confidence in the accuracy and reliability of the purity data generated.
Conclusion
The purity of this compound is a critical quality attribute that demands a robust and reliable analytical method. While a rapid isocratic HPLC-UV method offers efficiency for routine checks, a well-developed gradient method provides superior resolution for comprehensive impurity profiling and is recommended for method validation and in-depth analysis. By understanding the chromatographic principles and carefully selecting parameters like the stationary phase and mobile phase composition, scientists can develop a highly specific, precise, and accurate method. This guide provides the foundational knowledge and comparative data necessary to implement an effective HPLC-UV workflow, ensuring the integrity of your research and development efforts.
References
- 1. This compound | 101-23-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 5. DSpace [helda.helsinki.fi]
- 6. benchchem.com [benchchem.com]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of N-Phenyl-3-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-Phenyl-3-(trifluoromethyl)aniline scaffold is a key pharmacophore in medicinal chemistry, lending itself to a diverse range of biological activities through targeted structural modifications. The electron-withdrawing nature and metabolic stability of the trifluoromethyl group significantly influence the pharmacokinetic and pharmacodynamic properties of these diarylamine derivatives. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on anticancer and antimicrobial applications, supported by experimental data and detailed protocols.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, illustrating how modifications to the this compound core and related structures impact their biological efficacy.
Table 1: Anticancer Activity of Diarylamine and Related Derivatives
| Compound ID | Core Structure Modification | Target/Cell Line | Activity (IC₅₀/GI₅₀/EC₅₀) |
| Torin1 | Tricyclic benzonaphthyridinone with a 1-(3-(trifluoromethyl)phenyl) substituent | mTORC1 (cellular) | 2 nM |
| mTORC2 (cellular) | 10 nM | ||
| PI3K (cellular) | 1,800 nM | ||
| Torin2 | Aminopyridinyl-benzonaphthyridinone with a 1-(3-(trifluoromethyl)phenyl) substituent | mTOR (cellular) | 0.25 nM |
| PI3K (cellular) | 200 nM | ||
| NHDC | N-(3,5-bis(trifluoromethyl)phenyl)naphthofuran-2-carboxamide | HepG2, Hep3B (liver cancer) | 1-10.8 µM |
| Lead 11e | Diarylamine | Mer Tyrosine Kinase | 2.2 µM |
| Lead 12 | Diarylamine | Mer Tyrosine Kinase | 3.0 µM |
| Lead 13b | Diarylamine | Mer Tyrosine Kinase | 2.6 µM |
IC₅₀: Half maximal inhibitory concentration; GI₅₀: Half maximal growth inhibition concentration; EC₅₀: Half maximal effective concentration.
SAR Insights for Anticancer Activity:
-
The tricyclic benzonaphthyridinone core structure bearing a 1-(3-(trifluoromethyl)phenyl) group is a potent inhibitor of the mTOR kinase.[1][2]
-
Modifications to this core, such as the introduction of an aminopyridinyl group in Torin2, can enhance potency and improve pharmacokinetic properties.[2]
-
Diarylamine structures have been identified as inhibitors of Mer tyrosine kinase, a proto-oncogene implicated in various cancers.[3]
-
A novel naphthofuran compound with a 3,5-bis(trifluoromethyl)phenyl moiety, NHDC, has demonstrated efficacy against liver cancer cells by modulating the HNF 4α/STAT3 signaling pathway.[4]
Table 2: Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives
| Compound ID | Aniline Moiety Substitution | Target Organism | Activity (MIC in µg/mL) |
| Compound 13 | 4-Trifluoromethyl | MRSA | 3.12 |
| Compound 16 | 4-Nitro | Various Gram-positive bacteria | Moderate Activity |
| Compound 17 | 3,4-Difluoro | MRSA | 6.25 |
| Compound 18 | 3,4-Dichloro | S. aureus | Potent Activity |
| Compounds 14, 15 | Carboxylic acid substituent | Various Gram-positive bacteria | Inactive |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
SAR Insights for Antimicrobial Activity:
-
Pyrazole derivatives featuring an N-(trifluoromethyl)phenyl group are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[5][6]
-
The nature of the substituent on the aniline ring plays a crucial role in the antimicrobial potency.[6]
-
Hydrophobic and electron-withdrawing groups, such as dichloro (Compound 18) and trifluoromethyl (Compound 13), are associated with strong antibacterial activity.[6]
-
In contrast, the presence of polar, protic substituents like carboxylic acids (Compounds 14 and 15) leads to a loss of activity.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the referenced studies.
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ or GI₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[7][8][9][10]
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., MRSA) is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[7]
Mandatory Visualization
The following diagrams illustrate key concepts related to the SAR studies of this compound derivatives.
Caption: A generalized workflow for the synthesis and evaluation of novel chemical derivatives.
Caption: Inhibition of mTORC1 and mTORC2 by this compound derivatives.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 8. routledge.com [routledge.com]
- 9. apec.org [apec.org]
- 10. woah.org [woah.org]
A Comparative Guide to Analytical Techniques for N-Phenyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise analytical characterization of N-Phenyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for ensuring product quality, purity, and regulatory compliance. This guide provides a comparative overview of the principal analytical techniques suitable for the analysis of this compound and its analogs. While specific validated methods for this compound are not extensively published, this document outlines established methodologies for similar aromatic amines and trifluoromethylaniline derivatives, offering a robust framework for developing and validating analytical protocols.
The primary analytical techniques suitable for this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method presents distinct advantages and is tailored for different analytical objectives, from routine purity assessments to detailed structural elucidation.[1]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural confirmation.[1] The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound and its related compounds.
| Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[1] | Purity testing, quantification, impurity profiling.[1] | High precision and accuracy, robust, widely available.[1] | Requires a chromophore, may necessitate derivatization for compounds with poor UV absorbance.[1] |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation.[1] | Identification and quantification of volatile impurities, trace analysis.[1] | High sensitivity and selectivity, provides structural information.[1] | Requires volatile and thermally stable analytes, potential for thermal degradation.[1] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Structural elucidation, confirmation of identity, quantification (qNMR).[1] | Provides definitive structural information, non-destructive.[1] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a versatile method for purity determination and quantification. The following protocol is adapted from methods for related trifluoromethylaniline compounds and is suitable for determining the purity of this compound and identifying potential process-related impurities.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Validation Parameters: To validate the method, assess linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for analyzing this compound and potential volatile impurities.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injection: Splitless injection of 1 µL of the sample solution.[1]
-
Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[1]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV with a mass scan range of 40-450 amu.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Toluene, Dichloromethane) to a final concentration of approximately 100-500 µg/mL.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify the proton environments.[1]
-
¹³C NMR: To determine the number and type of carbon atoms.[1]
-
¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.[1]
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the substitution pattern.[1]
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample.[1]
Visualizations
Caption: General workflow for the analytical characterization of this compound.
Caption: Logical relationship between analytical objectives and recommended techniques.
References
A Comparative Guide to the In Vitro Metabolic Stability of N-Phenyl-3-(trifluoromethyl)aniline and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of N-Phenyl-3-(trifluoromethyl)aniline and a selection of alternative compounds. The metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery, as it influences its pharmacokinetic profile, including half-life and oral bioavailability. The data presented herein is based on standardized in vitro assays using human liver microsomes (HLM), a common model for evaluating phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.
While specific experimental data for the in vitro metabolic half-life and intrinsic clearance of this compound in human liver microsomes is not publicly available at the time of this publication, this guide serves as a framework for how such data, once generated, can be compared against established drugs. The inclusion of trifluoromethyl groups in drug candidates can in some cases enhance metabolic stability by blocking sites susceptible to oxidative metabolism. However, the overall stability of a molecule is dependent on its complete structure.
The following sections detail a standard experimental protocol for determining metabolic stability and present comparative data for several well-characterized drugs. This allows for a benchmark against which this compound can be evaluated.
Comparative Metabolic Stability Data in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability of several commercially available drugs in human liver microsomes. These compounds represent a range of metabolic stabilities, from highly stable to rapidly metabolized, and serve as useful comparators.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | Metabolic Stability Classification |
| This compound | Data Not Available | Data Not Available | - |
| Verapamil | 13.7 | 101.5 | High Clearance |
| Diclofenac | 9.9 | 140.7 | High Clearance |
| Imipramine | 15.6 | 89.1 | High Clearance |
| Buspirone | 25.1 | 55.4 | Moderate Clearance |
| Terfenadine | 5.5 | 253 | Very High Clearance |
Note: The data for comparator compounds is compiled from various scientific sources. Experimental conditions can vary, potentially affecting absolute values. The classification is a general guide.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.
1. Materials and Reagents:
-
Test Compound (e.g., this compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Control Compounds (e.g., Verapamil, Diclofenac)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLM to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Add the test compound to the incubation mixture at a final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow of the in vitro metabolic stability assay.
Signaling Pathways in Drug Metabolism
The primary enzymes responsible for the metabolism of many drugs in liver microsomes are the Cytochrome P450s. The following diagram depicts a simplified overview of the CYP450 catalytic cycle.
Caption: Simplified Cytochrome P450 catalytic cycle.
Benchmarking N-Phenyl-3-(trifluoromethyl)aniline Derivatives: A Comparative Guide for Researchers
For Immediate Release
A comprehensive guide comparing the performance of N-Phenyl-3-(trifluoromethyl)aniline derivatives against existing compounds in kinase inhibition and antibacterial applications has been published. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights, including detailed experimental protocols and visualizations of key biological pathways, to inform future research and development efforts.
The this compound scaffold is a privileged motif in medicinal chemistry, forming the core of a variety of biologically active compounds. This guide offers a comparative analysis of these derivatives, focusing on two key areas of therapeutic interest: oncology, through the inhibition of protein kinases, and infectious diseases, by targeting pathogenic bacteria.
I. Performance as Kinase Inhibitors
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in cancer. This section benchmarks the performance of these derivatives against established kinase inhibitors.
Data Presentation
The inhibitory activity of this compound derivatives is compared with existing kinase inhibitors, Ponatinib and Nilotinib. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function, is presented in the tables below. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50) of Ponatinib Against Various Kinases
| Kinase Target | Ponatinib IC50 (nM) |
| BCR-ABL | 0.37 |
| BCR-ABL T315I | 2.0 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| SRC | 5.4 |
| FLT3 | 1.1 |
| KIT | 7.0 |
Table 2: Comparative Inhibitory Activity (IC50) of a Urea Derivative and Sorafenib Against KDR (VEGFR2)
| Compound | KDR (VEGFR2) IC50 (µM) |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | 0.0689 |
| Sorafenib | Not specified in the provided text |
Table 3: Inhibitory Activity of a Urea Derivative Against c-Src Kinase
| Compound | c-Src Kinase IC50 (µM) |
| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.5 |
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling cascades affected by the inhibition of BCR-ABL, VEGFR2, and FLT3.
II. Performance as Antibacterial Agents
Several this compound derivatives have shown promising activity against Gram-positive bacteria, including drug-resistant strains. This section compares the antibacterial efficacy of different classes of these derivatives.
Data Presentation
The antibacterial activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] Lower MIC values indicate greater antibacterial potency.
Table 4: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives against Gram-Positive Bacteria [2][3]
| Compound Substituent(s) | S. aureus (MRSA) | E. faecalis | E. faecium |
| Phenyl | Weak activity | - | - |
| tert-Butyl | 1.56 | - | - |
| Phenoxy | 1.56 - 3.12 | 3.12 | 1.56 |
| Chloro | As low as 3.12 | - | - |
| Bromo | As low as 3.12 | - | - |
| Trifluoromethyl | 3.12 | - | - |
| Dichloro | 0.78 - 1.56 | - | - |
| Bromo and Trifluoromethyl | 0.78 | - | 0.78 |
Table 5: Antibacterial Activity (MIC in µg/mL) of Sulfonamide and Amide Derivatives [4]
| Compound Class | Derivative | Antibacterial Activity |
| Sulfonamide | 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide | Highest activity in the series |
| Amide | Various derivatives | Synthesis and characterization reported, specific MIC values not provided in the abstract |
Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of the antibacterial compounds.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method for determining the IC50 values of test compounds against specific protein kinases.
Materials:
-
Recombinant kinase
-
Specific peptide substrate
-
Test compound (this compound derivative)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the recombinant kinase, the specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
The mixture is pre-incubated for 10-15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of phosphoric acid.
-
The reaction mixture is transferred to a 96-well filter plate, where the phosphorylated substrate is captured on a filter membrane.
-
The filter plate is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
The radioactivity retained on the filter, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of antibacterial compounds using the broth microdilution method.[5]
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the test compound are prepared in CAMHB in a 96-well microplate.
-
Bacterial strains are grown in CAMHB to the mid-logarithmic phase.
-
The bacterial culture is diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Each well of the microplate is inoculated with the standardized bacterial suspension.
-
Positive (bacteria in broth without compound) and negative (broth only) controls are included.
-
The microplate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. KIT oncogenic signaling mechanisms in imatinib-resistant gastrointestinal stromal tumor: PI3-kinase/AKT is a crucial survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncologypro.esmo.org [oncologypro.esmo.org]
Safety Operating Guide
Prudent Disposal of N-Phenyl-3-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
The proper disposal of N-Phenyl-3-(trifluoromethyl)aniline, a chemical compound utilized in various research and development applications, is paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. It is imperative to treat this compound as a hazardous substance and to consult with a certified waste disposal company for guidance specific to your location and regulations. The following procedures are based on general safety data for structurally similar compounds.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn to prevent exposure.
Essential Personal Protective Equipment (PPE):
-
Gloves: Use impervious, chemical-resistant gloves.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]
-
Skin Protection: A laboratory coat or other protective clothing is mandatory to prevent skin contact.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2][3]
Step-by-Step Disposal Procedure
-
Container and Labeling:
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible materials can lead to dangerous chemical reactions. Store away from strong oxidizing agents and acids.[4]
-
-
Consultation and Compliance:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.[3]
-
Provide them with the Safety Data Sheet (SDS) for this compound or, if unavailable, for a closely related compound, to ensure they can manage the waste appropriately.
-
Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[2][3]
-
For small spills, absorb the material with an inert absorbent such as dry sand, earth, or sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3]
-
Prevent the spilled chemical from entering drains or public waterways.[3][5]
-
Hazard Profile Summary
The following table summarizes the hazard information for compounds structurally related to this compound. This data should be used as a precautionary guideline.
| Hazard Statement | Classification | Source(s) |
| Harmful if swallowed | Acute Toxicity, Oral | [3] |
| Causes serious eye irritation | Eye Irritation | [3] |
| May cause long lasting harmful effects to aquatic life | Chronic Aquatic Toxicity | [3] |
| Causes skin irritation | Skin Irritation | |
| May cause respiratory irritation | Specific Target Organ Toxicity | [2][6] |
| Combustible liquid | Flammable Liquids | [4] |
| Fatal if inhaled | Acute Toxicity, Inhalation | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when preparing for the disposal of this compound.
Caption: Decision workflow for the proper disposal of chemical waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and contact a certified environmental disposal company. Disposal procedures must comply with all applicable local, state, and federal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Phenyl-3-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for N-Phenyl-3-(trifluoromethyl)aniline, a compound often utilized in complex organic synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research. This information has been synthesized from Safety Data Sheets (SDS) and best practices for handling aromatic amines and fluorinated compounds.
Immediate Safety and Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Given the hazardous nature of this compound, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors and aerosols.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers and reactions.[1] |
| Hand Protection | Chemical-Resistant Gloves (Butyl rubber, Viton®) | To prevent skin contact. Double-gloving is recommended.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. A respirator with an organic vapor cartridge is appropriate.[3] |
Glove Selection and Breakthrough Times
Due to the absence of specific permeation data for this compound, data for Aniline, a structurally related aromatic amine, is provided as a conservative estimate. It is crucial to understand that these are estimates and glove performance can vary. Always inspect gloves before use and change them immediately if contamination is suspected.
| Glove Material | Breakthrough Time (minutes) | Rating |
| Butyl Rubber | > 480 | Excellent |
| Viton® | > 480 | Excellent |
| Neoprene | 32 | Fair |
| Nitrile | < 15 | Not Recommended for prolonged contact |
Data based on Aniline as a surrogate. Breakthrough times indicate the time it takes for the chemical to permeate the glove material and be detected on the inside.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for both safety and experimental success.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Information Review: Read and understand the Safety Data Sheet (SDS) for this compound.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a valid inspection date.
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
Handling Procedure
-
Work Area Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with absorbent, chemical-resistant bench paper.
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound inside the fume hood.
-
Use a tared, sealed container for weighing to minimize exposure.
-
When transferring the liquid, use a syringe or pipette with care to avoid splashes and aerosol generation.
-
-
Reaction Setup:
-
Assemble all glassware and apparatus securely within the fume hood before introducing the chemical.
-
If the reaction is exothermic, have a cooling bath ready.
-
Add this compound to the reaction vessel slowly and in a controlled manner.
-
-
Post-Reaction:
-
Upon completion, ensure the reaction is quenched safely according to your established protocol.
-
Keep all containers of this compound and its reaction mixtures sealed when not in use.
-
Decontamination and Cleaning
-
Work Surface: Wipe down the work area within the fume hood with a suitable solvent (e.g., isopropanol, ethanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Glassware: Rinse all contaminated glassware with an appropriate solvent, collecting the rinsate as hazardous waste. Then, wash the glassware with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, bench paper, and pipette tips, in a separate, clearly labeled hazardous waste container.
-
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name, concentration, and hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by institutional environmental health and safety personnel.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Controlled incineration with flue gas scrubbing is a possible disposal method for combustible packaging materials.[1]
Visual Workflow and Decision-Making Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
